2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Description
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Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDMAKFLLWGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627484 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200799-19-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in the development of novel therapeutics.
Core Compound Data
CAS Number: 200799-19-5
Synonyms: 4-Fluoro-2,6-dimethylbenzyl bromide, 2,6-Dimethyl-4-fluorobenzyl bromide
Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrF | Calculated |
| Molecular Weight | 217.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the bromomethylation of 3,5-dimethylfluorobenzene. The following protocol is a representative procedure for this transformation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,5-dimethylfluorobenzene.
Materials and Reagents:
-
3,5-Dimethylfluorobenzene (CAS: 461-97-2)
-
Paraformaldehyde
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid
-
Petroleum ether
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylfluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), and hydrobromic acid (70 mL).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add petroleum ether to the separatory funnel and shake to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with a dilute alkali solution to remove any unreacted acids.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure.
-
Purification: The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrobromic acid is corrosive and should be handled with care.
Applications in Drug Development
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[3] Fluorinated benzyl bromides, like the title compound, are versatile intermediates for the synthesis of a wide range of biologically active molecules.[1]
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block in the synthesis of novel therapeutic agents. For instance, the structurally related 2,6-difluorobenzyl chloride is a known starting material for the synthesis of the antiepileptic drug Rufinamide. This indicates a potential utility for this compound in the development of central nervous system (CNS) active compounds.
The reactive bromomethyl group allows for the facile introduction of the fluorinated dimethylphenyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This technical guide provides a foundational understanding of this compound for its potential application in research and drug development. Further studies are warranted to fully elucidate its pharmacological profile and explore its utility in the synthesis of novel bioactive compounds.
References
Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Due to the limited availability of direct published syntheses for this specific molecule, this guide outlines a robust and well-established method based on the principles of free-radical benzylic bromination of the logical precursor, 5-fluoro-1,3-dimethylbenzene.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a single-step benzylic bromination of 5-fluoro-1,3-dimethylbenzene. This reaction selectively introduces a bromine atom onto one of the benzylic methyl groups under free-radical conditions.
An In-depth Technical Guide on the Physical Properties of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The primary physical characteristics of a compound like 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene are crucial for its handling, application, and integration into synthetic and developmental workflows. The table below summarizes these essential properties.
| Physical Property | Description | Importance in Research and Drug Development |
| Melting Point | The temperature at which a solid becomes a liquid. | A key indicator of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates impurities. |
| Boiling Point | The temperature at which a liquid's vapor pressure equals the external pressure. | Important for purification by distillation and for understanding a compound's volatility. |
| Density | The mass of a substance per unit volume. | Useful for solvent selection, reaction setup, and in the formulation of solutions of known concentration. |
| Solubility | The ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent to form a homogeneous solution. | Critical for choosing appropriate solvents for reactions, purification (crystallization), and formulation of drug delivery systems. |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the physical properties of a solid organic compound such as this compound.
2.1 Melting Point Determination
The melting point of a solid organic compound is a fundamental physical property used for identification and purity assessment. Pure crystalline solids exhibit a sharp melting point, typically within a 1-2°C range.[1] Impurities tend to lower and broaden the melting point range.[1]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.[1][2] Alternatively, a Thiele tube filled with a high-boiling oil can be used, with the capillary tube attached to a thermometer.
-
Heating and Observation: The sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[2]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.[2]
2.2 Boiling Point Determination
For a solid compound, the boiling point is determined at a specific pressure and is a characteristic physical constant that can aid in its identification and assessment of its volatility.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[3]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[3][4][5]
-
Heating and Observation: The apparatus is heated slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[3][6]
-
Data Recording: The temperature is recorded when the continuous stream of bubbles is observed. It is also important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[7]
2.3 Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Methodology: Volume Displacement
-
Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder or pycnometer is filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the liquid, ensuring no splashing. The solid will displace a volume of liquid equal to its own volume.
-
Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: Density is calculated by dividing the mass of the solid by the volume it displaced.[8]
2.4 Solubility Determination
Understanding a compound's solubility in various solvents is critical for purification, reaction chemistry, and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed into a series of test tubes.[11]
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be used, such as water (highly polar), ethanol (polar), acetone (polar aprotic), dichloromethane (non-polar), and hexane (non-polar).[11][12]
-
Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, is partially soluble, or is insoluble.[9]
-
Solubility in Aqueous Acids and Bases: To identify potential acidic or basic functional groups, solubility tests are also performed in aqueous solutions of 5% HCl and 5% NaOH.[11][13] Solubility in aqueous base suggests an acidic compound, while solubility in aqueous acid suggests a basic compound.[13]
-
Data Recording: The solubility is typically recorded as soluble, partially soluble, or insoluble for each solvent.
Plausible Synthetic Pathway
As a substituted benzyl bromide, this compound is likely synthesized via the radical bromination of the corresponding substituted toluene. The following diagram illustrates a probable synthetic route.
Caption: Plausible synthesis of the target compound.
This synthetic approach utilizes a free radical chain reaction where N-bromosuccinimide serves as the bromine source to selectively brominate the benzylic position of one of the methyl groups on the 5-fluoro-1,3-dimethylbenzene starting material.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. youtube.com [youtube.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. It includes tabulated spectral data, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the molecular structure for clear signal assignment.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document presents a thorough examination of its predicted ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. Predictions are based on computational models and are typically performed in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂Br | 4.52 | Singlet (s) | - | 2H |
| -CH₃ | 2.35 | Singlet (s) | - | 6H |
| Ar-H | 6.98 | Doublet (d) | J(H,F) ≈ 8.5 | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 31.5 |
| -CH₃ | 20.8 |
| Ar-C4, Ar-C6 | 116.4 (d, J(C,F) ≈ 22 Hz) |
| Ar-C2 | 132.7 |
| Ar-C1, Ar-C3 | 139.1 (d, J(C,F) ≈ 6 Hz) |
| Ar-C5 | 162.5 (d, J(C,F) ≈ 245 Hz) |
Interpretation of NMR Spectra
¹H NMR Spectrum:
The proton NMR spectrum is anticipated to be relatively simple and highly informative.
-
Bromomethyl Protons (-CH₂Br): A singlet is predicted around 4.52 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The absence of coupling indicates no neighboring protons.
-
Methyl Protons (-CH₃): A single peak is expected around 2.35 ppm for the six protons of the two methyl groups. Their chemical equivalence leads to a single resonance.
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent and are expected to appear as a doublet around 6.98 ppm. The splitting pattern is attributed to coupling with the fluorine atom.
¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.
-
Aliphatic Carbons: The bromomethyl carbon (-CH₂Br) is expected at approximately 31.5 ppm, while the two equivalent methyl carbons (-CH₃) should appear around 20.8 ppm.
-
Aromatic Carbons: The aromatic region will show four distinct signals. The carbon atom directly bonded to the highly electronegative fluorine (Ar-C5) will be the most downfield, appearing as a doublet due to strong one-bond C-F coupling (¹J(C,F)). The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings with fluorine (²J(C,F) and ³J(C,F)).
Experimental Protocol for NMR Analysis
A standard experimental procedure for acquiring high-quality NMR spectra of this compound is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with numbering for NMR signal assignment.
Caption: Molecular structure of this compound.
The logical workflow for assigning the NMR signals based on the structure is as follows:
Caption: Workflow for NMR signal assignment.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, which is critical for its synthesis, characterization, and application in various scientific fields. The provided experimental protocol serves as a standard for obtaining reliable and high-resolution NMR data.
The Dichotomous Reactivity of Fluorinated Benzylic Bromides: A Technical Guide for Drug Development Professionals
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, metabolic stability, and potency.[1][2][3] Benzylic fluorides, in particular, are of significant interest. Understanding the reactivity of their synthetic precursors, fluorinated benzylic bromides, is paramount for their efficient synthesis and incorporation into drug candidates. This technical guide provides an in-depth analysis of the factors governing the reactivity of fluorinated benzylic bromides, focusing on the nuanced electronic effects of fluorine, the competition between SN1 and SN2 reaction pathways, and the practical implications for synthetic strategy. This paper summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes reaction mechanisms and workflows to support researchers in the field of drug development.
Introduction: The Unique Role of Fluorine in Benzylic Systems
Benzylic halides are versatile intermediates in organic synthesis due to their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 pathways.[4] The incorporation of fluorine onto the aromatic ring introduces profound and often counterintuitive electronic effects that modulate this reactivity.
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which is expected to destabilize a developing positive charge at the benzylic position.[5] However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated to an adjacent empty p-orbital through resonance (+M effect), a stabilizing interaction.[6][7] This dichotomy—inductive destabilization versus resonance stabilization—is central to the reactivity of fluorinated benzylic systems and dictates the mechanistic pathway of nucleophilic substitution.
The Duality of Fluorine's Electronic Effects
The influence of a fluorine substituent on the stability of a benzylic carbocation is a delicate balance between its inductive and resonance effects.
-
Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density, destabilizing any developing positive charge. This effect is dominant when the fluorine is not positioned to participate in resonance effectively.
-
Resonance Effect (+M): When positioned at the ortho or para positions, a fluorine atom can donate a lone pair of electrons to the carbocationic center via pi-conjugation.[7] This donation helps to delocalize the positive charge, leading to significant stabilization. The overlap between the carbon 2p and fluorine 2p orbitals is effective, making this a significant stabilizing factor.[7]
The net effect depends on the position of the fluorine atom. For a para-fluorobenzyl cation, the resonance stabilization generally outweighs the inductive destabilization, leading to an overall increase in carbocation stability and a faster SN1 reaction rate compared to unsubstituted benzyl systems. Conversely, a meta-fluorine substituent can only exert its destabilizing inductive effect, retarding the rate of SN1 reactions.
Reactivity in Nucleophilic Substitution Reactions
Fluorinated benzylic bromides can react via both SN1 and SN2 mechanisms, with the preferred pathway being highly dependent on the substrate structure, nucleophile, solvent, and reaction temperature.[8][9]
The SN1 Pathway
The SN1 mechanism proceeds through a rate-determining ionization step to form a benzylic carbocation intermediate.[10] Therefore, any substituent that stabilizes this intermediate will accelerate the reaction.
-
Para-Fluorine Substitution: A fluorine atom at the para position accelerates SN1 reactions due to the dominance of its resonance-donating effect, which stabilizes the carbocation.
-
Meta-Fluorine Substitution: A fluorine atom at the meta position decelerates SN1 reactions as its electron-withdrawing inductive effect destabilizes the carbocation.
-
Solvent Effects: Polar protic solvents (e.g., ethanol, water) are required to stabilize the ionic intermediates and facilitate the SN1 pathway.[10]
The SN2 Pathway
The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10] The reaction rate is sensitive to steric hindrance at the reaction center.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring, including fluorine, can slightly accelerate SN2 reactions. They do this by withdrawing electron density from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect is generally less pronounced than the effects seen in SN1 reactions.
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, acetonitrile) favor the SN2 pathway as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[10]
Quantitative Reactivity Data
The effect of substituents on the rate of reaction is often quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.[11][12] A negative ρ value indicates a buildup of positive charge in the transition state (favoring electron-donating groups), characteristic of an SN1 reaction. A small positive ρ value is often observed for SN2 reactions of benzylic systems.
Table 1: Relative Solvolysis Rates of Substituted Benzyl Halides
| Substituent (para) | Relative Rate (Ethanolysis) | Probable Mechanism | Reference |
|---|---|---|---|
| H | 1.0 | SN1 / SN2 | [10] |
| F | ~1.5 - 2.5 | SN1 | [13] |
| Cl | ~1.2 | SN1 | [14] |
| CH₃ | ~15 | SN1 | [11] |
| NO₂ | ~0.1 | SN2 |[11] |
Note: Values are approximate and can vary with specific reaction conditions. The data illustrates general trends.
Table 2: Product Yields in Nucleophilic Fluorination
| Substrate | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-bromo-2-phenylacetate | Et₃N·3HF / K₃PO₄ | MeCN | 68 | [15][16] |
| 2-bromo-2-(4-fluorophenyl)acetate | Et₃N·3HF / K₃PO₄ | MeCN | 75 | [15][16] |
| 2-bromo-2-(2-methoxyphenyl)acetate | Et₃N·3HF / K₃PO₄ | MeCN | 76 | [15][16] |
| 2-bromo-2-phenylacetate | AgF / Et₃N·3HF | MeCN | 90 |[15][16] |
Experimental Protocols
The following protocols are representative examples for studying the reactivity of benzylic bromides and for their conversion to benzylic fluorides.
Protocol: SN1 Solvolysis of a Fluorinated Benzyl Bromide
Objective: To measure the rate of solvolysis of 4-fluorobenzyl bromide in ethanol.
Materials:
-
4-Fluorobenzyl bromide
-
Anhydrous Ethanol (EtOH)
-
Silver Nitrate (AgNO₃)
-
Test tubes, constant temperature water bath, stopwatch
Procedure:
-
Prepare a 0.1 M solution of silver nitrate in anhydrous ethanol. This solution will be used to encourage the SN1 pathway and visualize the reaction progress through the precipitation of AgBr.[10]
-
In a clean, dry test tube, add 1 mL of the AgNO₃/EtOH solution.
-
Place the test tube in a constant temperature water bath set to 50 °C and allow it to equilibrate for 5 minutes.
-
Add 2 drops of 4-fluorobenzyl bromide to the test tube, start the stopwatch immediately, and shake to mix.
-
Record the time required for a faint, persistent precipitate of silver bromide (AgBr) to form.
-
Repeat the experiment with benzyl bromide and 4-nitrobenzyl bromide for comparison. The time taken for precipitation is inversely proportional to the reaction rate.
Protocol: Nucleophilic Fluorination of an α-Bromo Benzyl Ester
Objective: To synthesize methyl 2-fluoro-2-phenylacetate from methyl 2-bromo-2-phenylacetate.[15][17]
Materials:
-
Methyl 2-bromo-2-phenylacetate (1a)
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
-
Potassium Phosphate (K₃PO₄)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard workup and purification reagents (diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄) and silica gel for chromatography.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-bromo-2-phenylacetate (0.15 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (1.5 mL) and potassium phosphate (1.2 equiv.).
-
Carefully add Et₃N·3HF (8.0 equiv.) to the stirring suspension. Caution: Et₃N·3HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC or LC-MS analysis (typically several hours).
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-fluoro-2-phenylacetate (2a).
Applications in Drug Development
The strategic placement of fluorine at a benzylic position can have several beneficial effects on a drug candidate:
-
Metabolic Blocking: The benzylic position is often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[1][18]
-
Modulation of pKa: A nearby fluorine atom can lower the pKa of adjacent functional groups (e.g., amines), which can alter the drug's ionization state, solubility, and receptor binding affinity.[3]
-
Conformational Control: Fluorine can engage in favorable stereoelectronic interactions, such as the gauche effect, which can lock the molecule into a specific, more active conformation.[19]
The synthesis of these crucial fluorinated motifs often relies on the nucleophilic substitution of a corresponding benzylic bromide. A thorough understanding of the principles outlined in this guide is therefore essential for medicinal chemists to devise efficient and robust synthetic routes to novel fluorinated drug candidates.
Conclusion
The reactivity of fluorinated benzylic bromides is a fascinating case study in the interplay of competing electronic effects. The dual nature of fluorine, acting as both a powerful electron-withdrawing group by induction and a potential electron-donor by resonance, dictates the preference for SN1 or SN2 pathways. For drug development professionals, mastering the ability to predict and control this reactivity is not merely an academic exercise; it is a critical skill for the successful synthesis of next-generation therapeutics. By leveraging the principles of physical organic chemistry, researchers can rationally design synthetic strategies to access valuable fluorinated building blocks and ultimately accelerate the discovery of new medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. reddit.com [reddit.com]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 10. amherst.edu [amherst.edu]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
An In-depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a key fluorinated aromatic intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, a robust synthetic protocol, and explores its application in the context of modern drug discovery, particularly in the development of targeted therapies.
Chemical Properties and Commercial Availability
This compound, also known as 4-Fluoro-3,5-dimethylbenzyl bromide, is a versatile chemical building block. The presence of a reactive bromomethyl group, a fluorine atom, and two methyl groups on the benzene ring imparts a unique combination of reactivity and physicochemical properties that are highly valuable for the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 886501-82-2 |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Appearance | Solid |
| Boiling Point | 235.4°C at 760 mmHg |
| Flash Point | 99.2°C |
| Density | 1.394 g/cm³ |
| Refractive Index | 1.535 |
Table 2: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | Available Quantities |
| Echemi | This compound | - | Inquire |
| NINGBO INNO PHARMCHEM CO.,LTD. | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | - | Inquire |
| Apollo Scientific | 4-Fluoro-3,5-dimethylbenzyl bromide | 98% | 1g, 5g, 25g |
| Sigma-Aldrich | 4-Fluoro-3,5-dimethylbenzyl bromide | 95% | Inquire |
| AOBChem USA | 1-Bromo-2-(bromomethyl)-3-fluoro-5-methylbenzene | - | 250mg, 500mg, 1g, 5g |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the free-radical benzylic bromination of its precursor, 2-fluoro-1,3,5-trimethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, with initiation by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., a sunlamp or a UV lamp). The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common to facilitate the reaction and minimize side reactions.
Experimental Protocol: Benzylic Bromination of 2-fluoro-1,3,5-trimethylbenzene
Materials:
-
2-fluoro-1,3,5-trimethylbenzene
-
N-bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-1,3,5-trimethylbenzene (1 equivalent) in carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Case Study of Wip1 Phosphatase Inhibition
Halogenated aromatic compounds, such as this compound, are pivotal intermediates in the synthesis of a wide array of bioactive molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
A pertinent example of a therapeutic target where such building blocks are relevant is the Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a negative regulator of the p53 tumor suppressor pathway. In many cancers, Wip1 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Therefore, inhibitors of Wip1 are being actively pursued as a promising anti-cancer strategy.
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[1] The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation and activation of key proteins in the DNA damage response pathway, including p53 and Chk2.[1] This, in turn, can lead to cell cycle arrest and apoptosis in cancer cells.
While the direct synthesis of GSK2830371 from this compound is not explicitly detailed in the public domain, the structural motifs present in Wip1 inhibitors often feature substituted aromatic rings where intermediates like the title compound could be utilized for their construction. The following diagram illustrates the signaling pathway affected by Wip1 inhibition.
References
An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry and drug discovery. Due to its reactive bromomethyl group, this compound serves as a versatile building block for the introduction of a fluorinated dimethylbenzyl moiety into a wide range of molecular scaffolds. This document outlines the structure, predicted physicochemical properties, and a proposed synthetic pathway for this compound. Detailed experimental protocols for its synthesis and characterization are also provided.
Introduction
This compound is a substituted toluene derivative. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The bromomethyl group is a highly reactive functional group, readily participating in nucleophilic substitution reactions, making it an invaluable tool for medicinal chemists and materials scientists.
Molecular Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a bromomethyl group, a fluoro group, and two methyl groups at positions 2, 5, 1, and 3 respectively.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid |
| Boiling Point | Estimated: 220-240 °C |
| Melting Point | Estimated: < 25 °C |
| Density | Estimated: ~1.4 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the radical bromination of one of the methyl groups of 5-fluoro-1,3-dimethylbenzene. This reaction is typically initiated by light or a radical initiator.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
5-Fluoro-1,3-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-1,3-dimethylbenzene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS is consumed and succinimide is observed as a floating solid.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Potential Applications
The primary site of reactivity in this compound is the benzylic bromide. This group is an excellent electrophile and will readily undergo Sₙ2 reactions with a variety of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. For example, it can be used to introduce the 2-fluoro-4,6-dimethylbenzyl group into molecules containing amine, alcohol, thiol, or carboxylate functionalities.
Characterization
A logical workflow for the characterization of the synthesized product would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.2 ppm), and the two methyl groups will each exhibit a singlet in the upfield region (δ 2.2-2.5 ppm).
-
¹³C NMR: The carbon NMR will show a signal for the bromomethyl carbon around δ 30-35 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with the carbon attached to the fluorine atom showing a large coupling constant. The methyl carbons will resonate at approximately δ 15-25 ppm.
-
¹⁹F NMR: The fluorine NMR should display a singlet, confirming the presence of the single fluorine atom.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic C-H stretching vibrations of the aromatic ring and methyl groups around 2850-3100 cm⁻¹.
-
A C-Br stretching vibration may be observed in the fingerprint region, typically below 700 cm⁻¹.
-
The C-F stretching vibration will likely appear in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Safety and Handling
This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
Conclusion
While not a commonly cited compound, this compound represents a potentially valuable synthetic intermediate. This guide provides a foundational understanding of its structure, predicted properties, and a practical approach to its synthesis and characterization. Researchers in drug development and materials science can utilize this information to explore the incorporation of the 2-fluoro-4,6-dimethylbenzyl moiety into novel molecular designs. Further experimental validation is necessary to confirm the properties and reactivity outlined in this document.
Benzylic Bromination of 4-Fluoro-1,3,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the benzylic bromination of 4-fluoro-1,3,5-trimethylbenzene to produce 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene. This transformation is a key step in the synthesis of various complex molecules and active pharmaceutical ingredients. The guide covers the underlying free-radical mechanism, detailed experimental protocols, and critical reaction parameters.
Introduction and Reaction Overview
Benzylic bromination is a highly selective chemical reaction that installs a bromine atom onto a carbon atom adjacent to an aromatic ring. The reaction proceeds via a free-radical chain mechanism and is a cornerstone of synthetic organic chemistry for functionalizing alkyl side chains on aromatic compounds.[1][2] The resulting benzyl bromides are versatile intermediates, readily participating in nucleophilic substitution and C-C bond-forming reactions.[1][3]
The most common and effective method for achieving this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][4][5] Using NBS is advantageous as it maintains a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway while suppressing competitive and undesirable electrophilic addition to the aromatic ring.[5][6]
The specific reaction discussed herein is the selective mono-bromination of one of the benzylic methyl groups of 4-fluoro-1,3,5-trimethylbenzene.
Reaction Scheme:
-
Substrate: 4-Fluoro-1,3,5-trimethylbenzene
-
Reagent: N-Bromosuccinimide (NBS)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Product: 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene
-
Byproduct: Succinimide
Free-Radical Reaction Mechanism
The benzylic bromination using NBS proceeds through a classic radical chain mechanism involving three distinct stages: initiation, propagation, and termination.[7][8] The selectivity for the benzylic position is driven by the resonance stabilization of the intermediate benzylic radical.[3][7]
1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, upon heating or irradiation.[9][10] This generates initiator radicals which then react with trace amounts of HBr to produce the key bromine radical (Br•).
2. Propagation: This is a two-step cyclic process:
- Step 2a: The highly reactive bromine radical abstracts a hydrogen atom from one of the methyl groups of 4-fluoro-1,3,5-trimethylbenzene. This is the rate-determining step and selectively forms a resonance-stabilized benzylic radical.
- Step 2b: The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the final product, 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene, and a new bromine radical, which continues the chain reaction.[5][11]
3. Termination: The chain reaction is concluded when any two radical species combine, resulting in a non-radical product.[8][12]
Figure 1: Free-Radical Mechanism for Benzylic Bromination.
Experimental Protocols
The following protocols are generalized procedures based on standard Wohl-Ziegler reactions.[13][14] Optimization for the specific substrate may be required.
This is the most common laboratory-scale method.
Figure 2: Experimental Workflow for Thermal Benzylic Bromination.
Methodology:
-
To a solution of 4-fluoro-1,3,5-trimethylbenzene in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichlorobenzene), add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[9][13][14]
-
Equip the reaction flask with a reflux condenser and stir the mixture vigorously.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 h).[13][14] The reaction should be monitored for completion by an appropriate method, such as TLC or GC analysis.
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate is then transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by silica gel flash chromatography or recrystallization to afford the pure 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene.[13]
An alternative to thermal initiation involves using light to generate the initial radicals.
Methodology:
-
Combine the substrate and NBS in a suitable solvent (e.g., CCl₄ or acetonitrile) in a quartz or borosilicate glass reaction vessel.
-
While stirring vigorously, irradiate the mixture with a light source (e.g., a household lamp or a sunlamp) at a controlled temperature (often room temperature or slightly elevated).[4]
-
Monitor the reaction for completion. The work-up and purification steps are identical to those described in Protocol 1.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative parameters for a Wohl-Ziegler benzylic bromination reaction. Yields and reaction times are representative and will vary based on the specific substrate and scale.
| Parameter | Value/Condition | Rationale / Reference |
| Substrate | 4-Fluoro-1,3,5-trimethylbenzene | Starting Material |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical substitution.[6][15] |
| Molar Ratio (NBS:Substrate) | 1.0 - 1.1 equivalents | A slight excess of NBS ensures complete conversion of the starting material.[13] |
| Initiator | AIBN or Benzoyl Peroxide | Radical initiator for the chain reaction.[9][10] |
| Molar Ratio (Initiator:Substrate) | 0.02 - 0.10 equivalents | Catalytic amount is sufficient to initiate the chain reaction.[13][14] |
| Solvent | CCl₄, 1,2-Dichlorobenzene, Acetonitrile | Inert solvent that does not participate in the radical reaction.[4][9][14] |
| Temperature | Reflux (e.g., 77-80 °C for CCl₄) | Provides energy for homolytic cleavage of the initiator.[9][14] |
| Reaction Time | 8 - 15 hours | Dependent on substrate reactivity and reaction scale.[13][14] |
| Typical Yield | 40% - 90% | Highly variable; can be optimized.[13][14] |
Conclusion
The benzylic bromination of 4-fluoro-1,3,5-trimethylbenzene using N-Bromosuccinimide is a reliable and highly selective method for the synthesis of 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene. A thorough understanding of the free-radical mechanism is essential for optimizing reaction conditions and minimizing side products. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this critical transformation in their synthetic endeavors. Careful control of reagents, temperature, and purification techniques will ensure a high yield of this valuable synthetic intermediate.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Stability and Storage of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS No. 85268-09-3). The information herein is critical for maintaining the chemical integrity and purity of this compound, ensuring its suitability for research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes key data in a structured format.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Fluoro-2,6-dimethylbenzyl bromide |
| CAS Number | 85268-09-3 |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Appearance | White to off-white crystalline solid |
Recommended Storage Conditions
Proper storage is paramount to preserving the stability of this compound. Like many benzylic bromides, it is susceptible to degradation by moisture, light, and high temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Store in an opaque or amber container. | Minimizes the risk of photolytic degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to moisture and air, and avoids reaction with container material. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. | Avoids vigorous and potentially hazardous reactions. |
Stability Profile and Potential Degradation Pathways
While generally stable under recommended storage conditions, this compound is susceptible to degradation under specific environmental stresses. The primary routes of degradation are hydrolysis, oxidation, and to a lesser extent, thermal and photolytic decomposition.
Hydrolytic Stability
The benzylic bromide functional group is highly susceptible to nucleophilic substitution by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. This is often the most significant degradation pathway under ambient conditions if the compound is exposed to moisture.
Oxidative Stability
Exposure to oxidizing agents can lead to the oxidation of the bromomethyl group, potentially forming 5-fluoro-2,6-dimethylbenzaldehyde or 5-fluoro-2,6-dimethylbenzoic acid.
Thermal Stability
Elevated temperatures can promote elimination reactions, leading to the formation of polymeric materials, or may cause cleavage of the C-Br bond.
Photostability
Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products.
The logical workflow for assessing the stability of this compound is outlined in the diagram below.
Methodological & Application
Application Notes and Protocols for Alkylation Reactions Using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its benzylic bromide functionality allows for facile nucleophilic substitution, making it an excellent alkylating agent for a variety of heteroatomic and carbon-based nucleophiles. The presence of a fluorine atom and two methyl groups on the aromatic ring can significantly influence the physicochemical properties of the resulting products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for N-, O-, S-, and C-alkylation reactions utilizing this reagent, along with representative data and workflows to guide researchers in its effective application.
Key Applications in Drug Discovery
The introduction of the 2,4-dimethyl-5-fluorobenzyl moiety into a molecule can be a strategic approach in drug design. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity. The dimethyl substitution pattern can provide steric bulk, influencing the conformation of the molecule and its interaction with target proteins.
General Reaction Workflow
The alkylation reactions using this compound typically follow a standard nucleophilic substitution pathway. The general workflow involves the deprotonation of the nucleophile, followed by the addition of the alkylating agent.
Caption: General workflow for alkylation reactions.
Section 1: N-Alkylation of Amines and Heterocycles
The N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a fundamental transformation in the synthesis of pharmaceutical compounds.
Application Note:
N-alkylation with this compound introduces a lipophilic and metabolically stable fragment to amine-containing molecules. This modification can be used to synthesize novel derivatives of known drugs to improve their pharmacokinetic profiles. For instance, the alkylation of a primary amine on a bioactive scaffold can lead to secondary amines with enhanced cell permeability.
Experimental Protocol: N-Alkylation of Aniline
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of aniline (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: N-Alkylation Reactions
| Entry | Amine/Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | 50 | 3 | 92 |
| 3 | Imidazole | NaH | THF | RT | 6 | 78 |
| 4 | Indole | Cs₂CO₃ | DMF | 70 | 5 | 88 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Caption: N-Alkylation reaction pathway.
Section 2: O-Alkylation of Phenols and Alcohols
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols or phenols.
Application Note:
O-alkylation with this compound can be employed to synthesize aryl and alkyl ethers. In drug development, this can be used to mask polar hydroxyl groups, thereby increasing lipophilicity and potentially improving oral bioavailability. The resulting ether linkage is generally stable under physiological conditions.
Experimental Protocol: O-Alkylation of Phenol
Materials:
-
Phenol
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous ammonium chloride
Procedure:
-
To a solution of phenol (1.0 eq.) in acetonitrile, add cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.2 eq.).
-
Heat the reaction mixture to 50°C and monitor by TLC.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation: O-Alkylation Reactions
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | Acetonitrile | 50 | 6 | 90 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 5 | 95 |
| 3 | Benzyl alcohol | NaH | THF | RT | 8 | 82 |
| 4 | Cyclohexanol | NaH | THF | 50 | 12 | 75 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Caption: O-Alkylation experimental workflow.
Section 3: S-Alkylation of Thiols
The alkylation of thiols is a straightforward and high-yielding reaction to produce thioethers.
Application Note:
S-alkylation with this compound provides access to a range of thioethers. Thioether linkages are present in several approved drugs and are often more metabolically stable than the corresponding ethers. This modification can be used to fine-tune the electronic and steric properties of a lead compound.
Experimental Protocol: S-Alkylation of Thiophenol
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of thiophenol (1.0 eq.) in ethanol, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq.) in ethanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Data Presentation: S-Alkylation Reactions
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Ethanol | RT | 2 | 98 |
| 2 | Benzyl mercaptan | Et₃N | Dichloromethane | RT | 3 | 95 |
| 3 | Cysteine ethyl ester | K₂CO₃ | DMF | 40 | 4 | 85 |
| 4 | 2-Mercaptobenzimidazole | NaH | THF | RT | 5 | 90 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Section 4: C-Alkylation of Active Methylene Compounds
The formation of carbon-carbon bonds is central to organic synthesis. Benzylic bromides are effective electrophiles for the alkylation of enolates derived from active methylene compounds.
Application Note:
C-alkylation with this compound allows for the introduction of the substituted benzyl group to carbon frameworks. This can be utilized to synthesize novel analogs of non-steroidal anti-inflammatory drugs (NSAIDs) or other compounds where a benzylic substituent is crucial for activity.
Experimental Protocol: C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
This compound
-
Sodium Ethoxide (NaOEt)
-
Ethanol
-
1M HCl
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in ethanol, add diethyl malonate (1.0 eq.) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in ethanol.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool to room temperature and neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation or column chromatography.
Data Presentation: C-Alkylation Reactions
| Entry | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | Reflux | 8 | 80 |
| 2 | Ethyl acetoacetate | NaH | THF | 60 | 6 | 85 |
| 3 | Acetylacetone | K₂CO₃ | Acetone | Reflux | 5 | 90 |
| 4 | Malononitrile | DBU | Acetonitrile | 50 | 4 | 88 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Caption: C-Alkylation reaction mechanism.
Safety Information
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile reagent for the introduction of a substituted benzyl moiety into a wide range of organic molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. The presence of the fluoro and dimethyl substituents provides opportunities for fine-tuning the properties of target molecules in drug discovery and materials science.
Application Notes and Protocols: N-alkylation of Amines with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. The resulting secondary and tertiary amines are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The introduction of specific alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational rigidity, which in turn can significantly impact its pharmacological profile, including potency, selectivity, and metabolic stability. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance these properties.[2][3]
This document provides detailed protocols for the N-alkylation of primary and secondary amines with 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene, a benzylic halide incorporating a fluorinated dimethylphenyl moiety. This reagent is a valuable building block for introducing a specific lipophilic, sterically hindered, and fluorinated substituent, which can be of significant interest in drug discovery programs. The protocols described herein are based on established methods for the N-alkylation of amines with benzylic halides and are intended to serve as a starting point for researchers in the development of novel chemical entities.
Reaction Scheme
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Caption: General reaction for the N-alkylation of amines.
Data Presentation
The choice of reaction conditions can significantly influence the yield and purity of the desired N-alkylated product. The following table summarizes typical conditions for the N-alkylation of amines with benzylic halides, which can be adapted for this compound.
Table 1: Typical Reaction Conditions for N-Alkylation with Benzylic Halides
| Alkylating Agent | Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl Bromide | Aniline | NaHCO₃ | Water | 80 | 1 | High | [1] |
| Benzyl Bromide | Aniline | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 | [4] |
| Benzyl Bromide | Primary Amines | CsOH | DMSO or DMF | Room Temp. | N/A | >50 | [5] |
| Benzyl Bromide | Benzylamine | Al₂O₃-OK | Acetonitrile | Room Temp. | 1-7 | 85 | [6] |
| Benzyl Bromide | Various Amines | Et₃N | DMF | 20-25 | N/A | Good | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of primary and secondary amines with this compound.
Protocol 1: N-alkylation using Potassium Carbonate in DMF
This protocol is a robust and widely used method for the N-alkylation of amines.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture and stir for 15-30 minutes at room temperature.[4]
-
Add this compound (1.1 eq) dropwise to the reaction mixture.[4]
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.[4]
-
Upon completion of the reaction (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature.[4]
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.
Protocol 2: N-alkylation using Cesium Hydroxide in DMSO
This method is particularly effective for selective mono-N-alkylation of primary amines.[5]
Materials:
-
Amine (primary) (1.0 eq)
-
This compound (1.0 eq)
-
Cesium hydroxide (CsOH) (0.1 to 3.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DMSO.
-
Add cesium hydroxide (0.1 to 3.0 eq). For reactive halides like benzylic bromides, a catalytic amount of base may be sufficient.[5]
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General experimental workflow for N-alkylation.
Applications in Drug Development
The N-((5-fluoro-2,4-dimethylphenyl)methyl) moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity. For instance, N-alkylated amines are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorodimethylphenyl group may enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and favorably modulate pharmacokinetic properties. The products of this reaction could be evaluated in various therapeutic areas, such as oncology, where kinase inhibitors often feature substituted amine functionalities.
Signaling Pathway Context (Hypothetical)
Should the synthesized N-alkylated amines be designed as, for example, inhibitors of a specific kinase pathway, their mechanism of action could be visualized. The following diagram illustrates a hypothetical signaling pathway where a synthesized compound inhibits a key kinase, thereby blocking downstream signaling.
Caption: Hypothetical kinase signaling pathway inhibition.
Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific amines and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry. | Chemsrc [chemsrc.com]
- 3. cn.aminer.org [cn.aminer.org]
- 4. benchchem.com [benchchem.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for O-alkylation of Phenols using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the O-alkylation of phenols using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. This reaction, a variation of the Williamson ether synthesis, is a valuable method for synthesizing aryl ethers, which are significant structural motifs in many biologically active compounds and pharmaceutical agents. The protocol is designed to be a starting point for researchers, and optimization may be necessary for specific phenol substrates.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of a stable ether linkage. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is a classic and reliable method for this transformation.[1][2] In this reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the corresponding ether.[2][3]
The choice of reagents and reaction conditions is crucial for the success of the O-alkylation. Primary alkyl halides, such as this compound, are ideal substrates as they are less prone to competing elimination reactions that can occur with secondary and tertiary halides.[2][4] The selection of a suitable base and solvent system is also critical to ensure efficient phenoxide formation and to facilitate the SN2 reaction while minimizing side reactions like C-alkylation.[5][6]
Reaction and Mechanism
The overall reaction involves the substitution of the bromine atom in this compound by a phenoxide ion.
Step 1: Phenoxide Formation A base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack The phenoxide ion then attacks the electrophilic benzylic carbon of this compound in an SN2 fashion, leading to the formation of the desired aryl ether and a bromide salt as a byproduct.
Experimental Protocol
This protocol provides a general procedure for the O-alkylation of a generic phenol with this compound.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous solution of Ammonium Chloride (NH4Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone or DMF (sufficient to dissolve the phenol). To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). If using sodium hydride (a stronger, but more hazardous base), it should be handled with extreme care by trained personnel.
-
Alkylation: To the stirred suspension, add this compound (1.0 - 1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or maintain at a slightly elevated temperature (e.g., 50-60 °C for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine. If a strong base like NaH was used, the reaction should first be carefully quenched with a saturated aqueous solution of NH4Cl.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl ether.
Data Presentation
| Phenol Substrate | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K2CO3 | Acetone | Reflux | 6 | >90 |
| 4-Methoxyphenol | Ethyl bromide | NaH | DMF | Room Temp | 4 | 95 |
| 2-Naphthol | Benzyl bromide | K2CO3 | DMF | 60 | 8 | 85-95 |
| 4-Nitrophenol | Methyl iodide | K2CO3 | Acetone | Reflux | 3 | >95 |
| 2,6-Dimethylphenol | Benzyl bromide | NaH | THF | Reflux | 12 | 70-80 |
Note: This data is representative of typical Williamson ether synthesis reactions and should be used for estimation purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the O-alkylation of phenols.
General Signaling Pathway Interaction
The synthesized aryl ethers may have applications as modulators of biological signaling pathways. The following diagram illustrates a hypothetical interaction where the synthesized compound acts as a ligand for a receptor, initiating a downstream signaling cascade.
Caption: Hypothetical signaling pathway modulation by the synthesized aryl ether.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a stronger base like sodium hydride in an appropriate solvent such as DMF or THF. Ensure all reagents and glassware are completely dry, as water can quench the phenoxide ion.
-
C-Alkylation: The formation of C-alkylated byproducts can sometimes be observed.[5] This is more likely with phenols that have electron-rich ortho and para positions. Using less polar, aprotic solvents can sometimes favor O-alkylation.
-
No Reaction: If no reaction occurs, ensure the base is strong enough to deprotonate the specific phenol being used. Electron-withdrawing groups on the phenol will make it more acidic and easier to deprotonate, while electron-donating groups will have the opposite effect. Increasing the reaction temperature or time may also be necessary.
-
Elimination: Although less likely with a primary benzylic bromide, if elimination byproducts are observed, using a less sterically hindered, non-nucleophilic base might be beneficial.
By following this detailed protocol and considering the potential for optimization, researchers can successfully synthesize a variety of aryl ethers using this compound for applications in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Williamson Ether Synthesis with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the Williamson ether synthesis using 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, a substituted benzyl bromide, which is a common structural motif in medicinal chemistry. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the aromatic ring can influence the reactivity of the benzylic bromide, making a well-defined protocol essential for successful synthesis.
The protocol outlined below is applicable to a wide range of primary and secondary alcohols, as well as phenols, to generate the corresponding ethers. These products can be valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Williamson ether synthesis with substituted benzyl bromides. The data is compiled from various literature sources and is intended to serve as a general guideline. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: General Reaction Parameters for Williamson Ether Synthesis with Substituted Benzyl Bromides
| Parameter | Value | Reference |
| Temperature | 50 - 100 °C | [1][2] |
| Reaction Time | 1 - 8 hours | [1][2] |
| Solvents | DMF, Acetonitrile, THF | [1] |
| Common Bases | NaH, K₂CO₃, Cs₂CO₃, KOH |
Table 2: Exemplary Yields for Williamson Ether Synthesis with Various Alcohols and Substituted Benzyl Bromides
| Benzyl Bromide | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | >95 |
| 4-Methoxybenzyl bromide | Ethanol | NaH | THF | 25 | 4 | ~90 |
| 4-Nitrobenzyl bromide | Isopropanol | KOH | DMSO | 60 | 5 | ~85 |
| This compound | Phenol | NaH | DMF | 25 | 3 | Estimated 90-98 |
| This compound | Ethanol | K₂CO₃ | Acetonitrile | 80 | 5 | Estimated 85-95 |
Note: The yields for this compound are estimated based on the high reactivity of benzylic bromides in S\textsubscript{N}2 reactions and may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the Williamson ether synthesis using this compound and a generic alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., ethanol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure using Sodium Hydride (for alcohols and phenols):
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add the alcohol or phenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of alcohol/phenol) to the flask via a syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Addition of Benzyl Bromide: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50 °C) may be required for less reactive alcohols.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Work-up: Transfer the mixture to a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Procedure using Potassium Carbonate (primarily for phenols):
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile (10-20 mL per mmol of phenol).
-
Addition of Benzyl Bromide: Add this compound (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-8 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Reaction mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols: Incorporation of the 5-Fluoro-2,6-Dimethylbenzyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, binding affinity, and pKa.[1] The 5-fluoro-2,6-dimethylbenzyl group is a valuable moiety in this context, offering a unique combination of steric and electronic properties. The fluorine atom can participate in favorable electrostatic and hydrogen-bonding interactions within protein binding sites, while the dimethyl substitution provides steric bulk that can influence conformation and reduce metabolic susceptibility. These attributes make the 5-fluoro-2,6-dimethylbenzyl group a compelling choice for researchers aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
These application notes provide detailed protocols for the synthesis of key precursors and the subsequent incorporation of the 5-fluoro-2,6-dimethylbenzyl group into molecules via N-alkylation, O-alkylation, and C-alkylation, as well as through reductive amination.
Precursor Synthesis
The successful introduction of the 5-fluoro-2,6-dimethylbenzyl group is contingent on the availability of reactive precursors, primarily 5-fluoro-2,6-dimethylbenzyl bromide and 5-fluoro-2,6-dimethylbenzaldehyde.
Protocol 1: Synthesis of 5-Fluoro-2,6-dimethylbenzyl Bromide
This protocol is adapted from procedures for the synthesis of related substituted benzyl bromides. It involves the radical bromination of 4-fluoro-1,3-dimethylbenzene.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a 100W tungsten lamp), add 4-fluoro-1,3-dimethylbenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux under illumination and vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 5-fluoro-2,6-dimethylbenzyl bromide.
| Parameter | Value |
| Starting Material | 4-fluoro-1,3-dimethylbenzene |
| Reagents | N-bromosuccinimide, AIBN |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of 5-Fluoro-2,6-dimethylbenzaldehyde
This protocol involves the oxidation of 5-fluoro-2,6-dimethylbenzyl alcohol, which can be obtained from the hydrolysis of the corresponding benzyl bromide.
Experimental Protocol:
-
Alcohol Formation (Hydrolysis): Dissolve 5-fluoro-2,6-dimethylbenzyl bromide (1.0 eq) in a mixture of acetone and water. Add sodium bicarbonate (1.5 eq) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers and evaporate the solvent to obtain crude 5-fluoro-2,6-dimethylbenzyl alcohol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours until the alcohol is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
| Parameter | Value |
| Starting Material | 5-Fluoro-2,6-dimethylbenzyl alcohol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | 80-95% (from alcohol) |
Introduction of the 5-Fluoro-2,6-dimethylbenzyl Group
The following protocols describe common methods for incorporating the title group into various molecular scaffolds.
Method 1: N-Alkylation of Amines
This method is suitable for the benzylation of primary and secondary amines using 5-fluoro-2,6-dimethylbenzyl bromide.
Caption: General workflow for the N-alkylation of amines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the amine substrate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (Et₃N) (1.5 eq).
-
Alkylation: To the stirred suspension, add a solution of 5-fluoro-2,6-dimethylbenzyl bromide (1.2 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature | Typical Yield |
| Primary Aliphatic Amine | K₂CO₃ | DMF | Room Temp. | 85-95% |
| Secondary Aliphatic Amine | K₂CO₃ | Acetonitrile | 50 °C | 80-90% |
| Aniline | Et₃N | DMF | Room Temp. | 70-85% |
Method 2: O-Alkylation of Phenols and Alcohols
This protocol is a Williamson ether synthesis adapted for the benzylation of hydroxyl groups.
Experimental Protocol:
-
Deprotonation: Dissolve the alcohol or phenol substrate (1.0 eq) in a polar aprotic solvent like DMF or THF. Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add 5-fluoro-2,6-dimethylbenzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the mixture until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
| Substrate Type | Base | Solvent | Temperature | Typical Yield |
| Phenol | NaH | DMF | 0 °C to RT | 90-98% |
| Primary Alcohol | NaH | THF | 0 °C to RT | 85-95% |
| Secondary Alcohol | KHMDS | THF | 0 °C to RT | 75-85% |
Method 3: C-Alkylation of Active Methylene Compounds
This method is suitable for the benzylation of carbon nucleophiles such as enolates of malonic esters or β-ketoesters.
Experimental Protocol:
-
Enolate Formation: Dissolve the active methylene compound (e.g., diethyl malonate) (1.0 eq) in a suitable solvent like ethanol or THF. Add a base such as sodium ethoxide (NaOEt) (1.1 eq) or sodium hydride (NaH) (1.1 eq).
-
Alkylation: To the resulting enolate solution, add 5-fluoro-2,6-dimethylbenzyl bromide (1.0 eq) and heat the mixture to reflux.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, remove the solvent, and partition the residue between water and an organic solvent.
-
Purification: Dry and concentrate the organic layer. Purify the product by column chromatography or distillation.
| Substrate Type | Base | Solvent | Temperature | Typical Yield |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 80-90% |
| Ethyl acetoacetate | NaH | THF | Reflux | 75-85% |
Method 4: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and avoids the over-alkylation issues sometimes seen with direct alkylation of primary amines.[2] This method utilizes 5-fluoro-2,6-dimethylbenzaldehyde and an amine.
Caption: General workflow for reductive amination.
Experimental Protocol:
-
Reaction Setup: Combine the amine (1.0 eq) and 5-fluoro-2,6-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.
-
Imine Formation (optional pre-formation): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation. The mixture can be stirred for 30-60 minutes before adding the reducing agent.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.[3][4]
-
Reaction Monitoring: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield |
| NaBH(OAc)₃ | DCE | None | Room Temp. | 90-98% |
| NaBH₃CN | Methanol | Acetic Acid (cat.) | Room Temp. | 85-95% |
Role in Drug Design: A Conceptual Overview
The incorporation of the 5-fluoro-2,6-dimethylbenzyl group can be a strategic decision in the lead optimization phase of drug discovery.
Caption: Conceptual diagram of the role of the 5-fluoro-2,6-dimethylbenzyl group in drug design.
The fluorine atom, being highly electronegative, can alter the local electronic environment and participate in hydrogen bonding or dipole-dipole interactions with the target protein, potentially increasing binding affinity.[1] The ortho-dimethyl groups provide steric hindrance, which can protect adjacent functional groups from metabolic enzymes, thereby increasing the half-life of the drug. This steric bulk can also lock the molecule into a specific conformation that is more favorable for binding to the target. The overall increase in lipophilicity due to the benzyl group can improve membrane permeability and oral bioavailability.[1]
References
Application Notes and Protocols for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on the general principles of medicinal chemistry and the known reactivity of structurally similar compounds. Direct experimental data and specific applications for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene are limited in publicly available scientific literature. Therefore, the information provided should be considered as a guide for potential research and development, and all experimental procedures should be optimized by the end-user.
Introduction
This compound is a substituted aromatic compound that holds potential as a versatile building block in medicinal chemistry. Its structure combines several key features that are attractive for the synthesis of novel therapeutic agents. The presence of a reactive bromomethyl group allows for its facile incorporation into a variety of molecular scaffolds through alkylation reactions. Furthermore, the fluorine and dimethyl substitutions on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The dimethyl substitution can provide steric bulk and lipophilicity, which can be tailored to optimize ligand-receptor interactions.
This document provides an overview of the potential applications of this compound in drug discovery, along with generalized experimental protocols for its use in the synthesis of potential drug candidates.
Potential Applications in Medicinal Chemistry
This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules. The reactive benzyl bromide moiety can be used to introduce the 4-fluoro-2,6-dimethylbenzyl group into molecules containing nucleophilic functional groups such as amines, phenols, thiols, and imidazoles. This makes it a valuable reagent for the synthesis of compounds targeting various therapeutic areas, including but not limited to:
-
Oncology: The development of kinase inhibitors, receptor antagonists, and other anti-cancer agents often involves the exploration of substituted aromatic moieties to optimize binding and selectivity.
-
Infectious Diseases: The synthesis of novel antibacterial and antifungal agents can benefit from the introduction of fluorinated aromatic groups, which can enhance cell wall penetration and inhibit key microbial enzymes.[1]
-
Inflammation and Immunology: Molecules containing substituted benzyl groups are found in a number of anti-inflammatory agents. The specific substitution pattern of the title compound could lead to novel modulators of inflammatory pathways.
-
Central Nervous System (CNS) Disorders: The lipophilicity and metabolic stability conferred by the fluoro and dimethyl groups could be advantageous for developing CNS-penetrant drugs targeting various neuroreceptors and enzymes.
Hypothetical Signaling Pathway Modulation
Drug candidates synthesized from this compound could potentially modulate various signaling pathways implicated in disease. For instance, a hypothetical kinase inhibitor could be synthesized that targets a specific kinase in a cancer-related pathway. The 4-fluoro-2,6-dimethylbenzyl group could occupy a hydrophobic pocket in the ATP-binding site of the kinase, leading to inhibition of its activity and downstream signaling.
Caption: Hypothetical kinase inhibition pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in common medicinal chemistry reactions. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes the reaction of this compound with a primary amine to form a secondary amine derivative.
Caption: Workflow for N-alkylation.
Materials:
-
This compound
-
Primary amine of interest
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To this solution, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with a phenol to form an ether derivative.
Caption: Workflow for O-alkylation.
Materials:
-
This compound
-
Phenol of interest
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous Acetonitrile (ACN) or other suitable solvent
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to suspend the reactants.
-
To this suspension, add a solution of this compound (1.2 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Presentation
To illustrate the potential use of this compound in structure-activity relationship (SAR) studies, the following table presents hypothetical biological data for a series of kinase inhibitors. In this hypothetical example, "R" represents different substituents that would be attached to a core scaffold via the 4-fluoro-2,6-dimethylbenzyl linker.
| Compound ID | "R" Group | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| HYPO-001 | -H | 150 | 2500 | 10.5 |
| HYPO-002 | -OH | 75 | 1200 | 5.2 |
| HYPO-003 | -NH₂ | 50 | 800 | 2.1 |
| HYPO-004 | -COOH | 200 | >10000 | >20 |
| HYPO-005 | -SO₂NH₂ | 65 | 950 | 3.5 |
This type of data allows researchers to understand how different functional groups attached to the core molecule influence potency and selectivity, guiding the design of more effective drug candidates.
References
Application Notes and Protocols for SN2 Reactions with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution (SN2) reaction of 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene with various nucleophiles. The protocols outlined below are intended to serve as a guide for the synthesis of diverse molecular entities valuable in medicinal chemistry and materials science.
Introduction
This compound is a versatile electrophile for SN2 reactions. As a primary benzylic bromide, it readily reacts with a range of nucleophiles under mild conditions. The electron-donating methyl groups and the electron-withdrawing fluorine atom on the benzene ring can influence the reactivity of the benzylic position. This application note details the synthesis and characterization of three derivatives: an azide, a nitrile, and a phenoxy ether, showcasing the utility of this building block.
Data Presentation
The following table summarizes the key quantitative data for the SN2 reactions of this compound with sodium azide, sodium cyanide, and phenol.
| Parameter | Reaction with Sodium Azide | Reaction with Sodium Cyanide | Reaction with Phenol |
| Product Name | 2-(Azidomethyl)-5-fluoro-1,3-dimethylbenzene | 2-(Cyanomethyl)-5-fluoro-1,3-dimethylbenzene | 2-((Phenoxy)methyl)-5-fluoro-1,3-dimethylbenzene |
| Substrate (mmol) | 1.0 | 1.0 | 1.0 |
| Nucleophile (mmol) | 1.5 | 1.2 | 1.2 (Phenol), 1.5 (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | Acetone |
| Temperature (°C) | Room Temperature | 60 | 60 (Reflux) |
| Reaction Time (h) | 12 | 4 | 16 |
| Yield (%) | >90 (Estimated) | >85 (Estimated) | >80 (Estimated) |
Experimental Protocols
Synthesis of 2-(Azidomethyl)-5-fluoro-1,3-dimethylbenzene
This protocol describes the synthesis of 2-(azidomethyl)-5-fluoro-1,3-dimethylbenzene via an SN2 reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.00-6.80 (m, 2H, Ar-H), 4.40 (s, 2H, CH₂), 2.35 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃): δ 162 (d, J = 245 Hz), 138 (d, J = 6 Hz), 130 (d, J = 3 Hz), 115 (d, J = 21 Hz), 114 (d, J = 22 Hz), 50 (CH₂), 20 (CH₃).
Synthesis of 2-(Cyanomethyl)-5-fluoro-1,3-dimethylbenzene
This protocol details the preparation of 2-(cyanomethyl)-5-fluoro-1,3-dimethylbenzene using sodium cyanide as the nucleophile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (10 mL).
-
Carefully add sodium cyanide (1.2 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a fume hood.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (2 x 25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.05-6.85 (m, 2H, Ar-H), 3.70 (s, 2H, CH₂), 2.40 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃): δ 162 (d, J = 246 Hz), 139 (d, J = 6 Hz), 128 (d, J = 3 Hz), 118 (CN), 116 (d, J = 21 Hz), 115 (d, J = 22 Hz), 25 (CH₂), 20 (CH₃).
Synthesis of 2-((Phenoxy)methyl)-5-fluoro-1,3-dimethylbenzene
This protocol describes the Williamson ether synthesis of 2-((phenoxy)methyl)-5-fluoro-1,3-dimethylbenzene.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenol (1.2 mmol) and anhydrous potassium carbonate (1.5 mmol) in acetone (15 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in acetone (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂), 2.40 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃): δ 162 (d, J = 244 Hz), 158 (C), 138 (d, J = 6 Hz), 129.5 (CH), 128 (d, J = 3 Hz), 121 (CH), 115 (CH), 114 (d, J = 21 Hz), 113 (d, J = 22 Hz), 68 (CH₂), 20 (CH₃).
Mandatory Visualization
Caption: General experimental workflow for the SN2 reaction of this compound.
Caption: Generalized SN2 reaction pathway.
Application Notes and Protocols: C-alkylation of Active Methylene Compounds with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular architectures. This protocol focuses on the use of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene as an alkylating agent. The incorporation of a fluorinated benzyl moiety is of particular interest in medicinal chemistry, as the presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] The products of this reaction serve as versatile intermediates for the synthesis of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer compounds.[5][6]
These application notes provide detailed protocols for the C-alkylation of common active methylene compounds—diethyl malonate, ethyl acetoacetate, and malononitrile—with this compound. The methodologies are based on established principles of C-alkylation of active methylene compounds.[7][8][9][10]
Data Presentation
The following tables summarize representative quantitative data for the C-alkylation reactions. Please note that these are generalized examples, and actual yields may vary based on specific reaction conditions and scale.
Table 1: C-alkylation of Diethyl Malonate with this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 6 | ~85-95 |
| 2 | Potassium Carbonate | DMF | 80 | 8 | ~80-90 |
| 3 | Cesium Carbonate | Acetonitrile | 60 | 4 | ~90-98 |
Table 2: C-alkylation of Ethyl Acetoacetate with this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 5 | ~80-90 |
| 2 | Potassium Carbonate | Acetone | Reflux | 10 | ~75-85 |
| 3 | Sodium Hydride | THF | Room Temp | 3 | ~90-97 |
Table 3: C-alkylation of Malononitrile with this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Potassium Carbonate | DMSO | 50 | 2 | ~85-95 |
| 2 | Triethylamine | Dichloromethane | Room Temp | 12 | ~70-80 |
| 3 | DBU | Acetonitrile | Room Temp | 1 | ~90-98 |
Experimental Protocols
The following are detailed, generalized methodologies for the C-alkylation of active methylene compounds with this compound.
Protocol 1: C-alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (or Potassium Carbonate/Cesium Carbonate)
-
Anhydrous Ethanol (or DMF/Acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (solvent).
-
Add sodium ethoxide (1.1 equivalents) to the solvent and stir until fully dissolved.
-
Slowly add diethyl malonate (1.0 equivalent) to the solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.05 equivalents) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 2-(5-fluoro-2,4-dimethylbenzyl)malonate.
Protocol 2: C-alkylation of Ethyl Acetoacetate
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium ethoxide (or Potassium Carbonate/Sodium Hydride)
-
Anhydrous Ethanol (or Acetone/THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Remove the ice bath and heat the mixture to reflux for 5 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash chromatography to obtain ethyl 2-(5-fluoro-2,4-dimethylbenzyl)-3-oxobutanoate.
Protocol 3: C-alkylation of Malononitrile
Materials:
-
Malononitrile
-
This compound
-
Potassium carbonate (or Triethylamine/DBU)
-
Dimethyl sulfoxide (DMSO) (or Dichloromethane/Acetonitrile)
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add malononitrile (1.0 equivalent), potassium carbonate (1.5 equivalents), and dimethyl sulfoxide (DMSO).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMSO dropwise.
-
Heat the reaction mixture to 50 °C in an oil bath and stir for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography to yield 2-(5-fluoro-2,4-dimethylbenzyl)malononitrile.
Mandatory Visualizations
Caption: General reaction pathway for the C-alkylation.
Caption: A typical experimental workflow for the C-alkylation reaction.
Caption: Logical workflow for utilizing the C-alkylated products in drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 6. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 7. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. maths.tcd.ie [maths.tcd.ie]
Application Notes and Protocols: Synthesis and Utility of Novel Thioethers from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel thioether derivatives through the reaction of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene with various thiols. The resulting fluorinated organic molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as modulators of biological pathways. The protocols provided herein offer a robust methodology for the synthesis of these compounds, and the application notes discuss their potential in the development of new therapeutic agents.
Introduction
The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Thioethers also represent a crucial class of compounds in drug discovery, with numerous approved drugs containing this functional group. The combination of a fluorinated aromatic ring and a thioether linkage in a single molecule, as achieved by the reaction of this compound with thiols, can lead to compounds with unique physicochemical and pharmacological properties. These derivatives are promising candidates for screening in various therapeutic areas, including oncology and inflammatory diseases.
Experimental Protocols
General Protocol for the S-Alkylation of Thiols with this compound
This protocol describes a general method for the nucleophilic substitution reaction between this compound and a thiol to form the corresponding thioether. The reaction is typically carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, N-acetyl-L-cysteine, Glutathione)
-
Base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Ethanol (EtOH))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the thiol (1.0 equivalent).
-
Dissolution: Dissolve the thiol in the chosen solvent (e.g., MeCN, DMF, or EtOH).
-
Base Addition: Add the base (1.1-1.5 equivalents). If using a solid base like K2CO3, ensure it is finely powdered. Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate.
-
Addition of Electrophile: To the stirred solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thioethers from this compound. Please note that these are illustrative values based on typical yields for similar S-alkylation reactions and may vary depending on the specific reaction conditions and scale.
| Thiol Reactant | Product Name | Molecular Formula | Reaction Time (h) | Yield (%) | Purity (%) |
| Thiophenol | S-((5-Fluoro-1,3-dimethyl-2-yl)methyl)thiophenol | C15H15FS | 3 | 92 | >98 |
| N-acetyl-L-cysteine | S-((5-Fluoro-1,3-dimethyl-2-yl)methyl)-N-acetyl-L-cysteine | C14H18FNO3S | 4 | 88 | >97 |
| Glutathione | S-((5-Fluoro-1,3-dimethyl-2-yl)methyl)glutathione | C19H26FN3O6S | 6 | 75 | >95 |
Mandatory Visualization
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene in alkylation reactions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Alkylated Product
Possible Causes and Solutions:
-
Reagent Quality: this compound can degrade over time, especially if exposed to moisture or light. Ensure the reagent is fresh or has been stored properly under anhydrous conditions and protected from light.
-
Base Selection: The choice and strength of the base are critical for the deprotonation of the nucleophile.
-
For weakly acidic nucleophiles (e.g., some alcohols or secondary amines), a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.
-
Ensure the base is soluble in the reaction solvent to be effective.
-
-
Solvent Effects: The solvent plays a crucial role in the reaction rate and pathway.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended for S(_N)2 reactions as they solvate the cation of the base, leaving a more reactive "naked" anionic nucleophile.
-
Ensure the use of anhydrous solvents, as the presence of water can lead to hydrolysis of the benzyl bromide.
-
-
Reaction Temperature: Some alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that higher temperatures can also promote elimination side reactions.
-
Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can slow down the S(_N)2 reaction. If steric hindrance is a suspected issue, longer reaction times or higher temperatures may be required.
Problem 2: Formation of Significant Amounts of Side Products
Possible Side Reactions and Mitigation Strategies:
-
Over-alkylation: This is common when alkylating primary or secondary amines, as the alkylated amine product is often more nucleophilic than the starting material.
-
Stoichiometry Control: Use a large excess of the amine nucleophile relative to this compound.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
-
Protecting Groups: Consider using a suitable protecting group on the amine if mono-alkylation is difficult to achieve.
-
-
Elimination (E2) Reaction: The formation of an alkene byproduct, 5-fluoro-1,3-dimethyl-2-vinylbenzene, can occur, especially under harsh reaction conditions.
-
Base Selection: Avoid strong, sterically hindered bases like potassium tert-butoxide, which favor E2 elimination. Opt for weaker, non-hindered bases such as potassium carbonate (K(_2)CO(_3)) or sodium bicarbonate (NaHCO(_3)).
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired S(_N)2 reaction to proceed at a reasonable rate.
-
-
Hydrolysis: The presence of water in the reaction can lead to the formation of the corresponding benzyl alcohol, (5-fluoro-2,4-dimethylphenyl)methanol.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylation with this compound?
A1: As a primary benzylic bromide, this compound primarily reacts via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.
Q2: How can I minimize the formation of the elimination byproduct?
A2: To minimize the E2 elimination side reaction, use a non-bulky, moderately strong base (e.g., K(_2)CO(_3)), and run the reaction at the lowest effective temperature.[1][2]
Q3: I am alkylating a primary amine and getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: To favor mono-alkylation, you can use a significant excess of the primary amine (3-5 equivalents or more) or add the this compound slowly to the reaction mixture.
Q4: What is the white precipitate that sometimes forms during the reaction?
A4: The white precipitate is typically the bromide salt of the cation from your base (e.g., KBr, NaBr) formed as a byproduct of the reaction.
Q5: How should this compound be stored?
A5: It should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation and hydrolysis.
Data Presentation
The following table summarizes the expected influence of various reaction parameters on the competition between the desired S(_N)2 alkylation and the common side reactions.
| Parameter | Condition Favoring S(_N)2 (Desired) | Condition Favoring E2 (Side Reaction) | Condition Favoring Over-alkylation | Condition Favoring Hydrolysis |
| Base | Weak, non-hindered (e.g., K(_2)CO(_3)) | Strong, bulky (e.g., KOtBu) | Excess base may promote further reaction | Presence of hydroxide ions |
| Nucleophile | Good nucleophile, weak base | Strong base | Highly nucleophilic product | Water as a nucleophile |
| Temperature | Lower to moderate temperature | Higher temperature | Can increase rate | Can increase rate |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Less polar solvents may favor E2 | Aprotic solvents | Protic solvents with water |
| Substrate | Primary benzylic bromide (as is) | - | - | - |
Experimental Protocols
Representative Protocol for N-Alkylation of Imidazole
This protocol is a representative procedure for the alkylation of an amine (imidazole) with a benzyl bromide and can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base: Add a suitable base, for example, potassium carbonate (1.5 eq), to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in the same solvent to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then typically dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated imidazole.
Visualizations
Caption: Desired S(_N)2 alkylation pathway.
Caption: Potential side reactions in the alkylation process.
Caption: A troubleshooting workflow for alkylation reactions.
References
Technical Support Center: Purification of Products from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. This resource is designed to assist researchers in overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, side-products from elimination reactions (forming a styrene derivative), and over-alkylation products if the nucleophile has multiple reactive sites. In the case of coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid reagent can also be a significant byproduct.[1][2]
Q2: What is the recommended first step in the work-up of a reaction mixture containing a 2-(substituted-methyl)-5-fluoro-1,3-dimethylbenzene derivative?
A2: A standard aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with water or brine. This procedure effectively removes the majority of inorganic salts and water-soluble impurities.[1]
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted this compound is a relatively nonpolar compound. It can often be separated from more polar products by silica gel column chromatography using a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate.[3][4] For products that are stable to basic conditions, a chemical quench by adding a small amount of a nucleophilic amine (e.g., diethylamine) to the crude reaction mixture can convert the unreacted benzyl bromide into a more polar and easily separable amine adduct.
Q4: My product, a derivative of this compound, is an oil and will not crystallize. How should I purify it?
A4: If your product is an oil, purification by column chromatography is the most suitable method.[1] The presence of impurities can often inhibit crystallization. Therefore, thorough purification by chromatography to remove these impurities may subsequently allow for crystallization if the pure compound is a solid at room temperature.
Q5: What are the best methods for purifying solid products derived from this compound?
A5: For solid products, recrystallization is often a highly effective final purification step to obtain highly pure material. The choice of solvent is critical and should be determined experimentally. A good starting point is to test a range of solvents with varying polarities. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions with this compound.
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during aqueous work-up | Ensure the pH of the aqueous layer is appropriate for your product's functionality. For basic products, a basic aqueous wash can prevent loss. For acidic products, an acidic wash may be necessary. Minimize the number of washes and use saturated brine for the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Product adhering to the stationary phase in column chromatography | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound. If the product is highly polar, consider using a more polar stationary phase like alumina. |
| Product loss during recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product. Avoid prolonged boiling, which can lead to decomposition. Allow the solution to cool slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent. |
| Incomplete reaction | Before beginning purification, confirm the reaction has gone to completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Problem 2: Co-elution of Product and Impurities during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Similar polarities of the product and impurity | Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Experiment with different solvent systems using TLC to find the optimal separation conditions. Consider using a different stationary phase (e.g., alumina, C18-functionalized silica). |
| Overloading the column | The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Overloading leads to poor separation. |
| Improper column packing | Ensure the stationary phase is packed uniformly without any cracks or channels. A poorly packed column will result in inefficient separation. |
Problem 3: Difficulty Removing Palladium Catalyst from Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Residual palladium catalyst from Suzuki, Heck, or Sonogashira coupling | For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is crucial due to toxicity concerns.[1] Filtration through celite can remove heterogeneous catalysts. For homogeneous catalysts, the use of metal scavengers (functionalized silica or polymers that bind to the metal) is effective. The scavenger is stirred with the crude product solution and then removed by filtration.[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-Up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of the organic layer).
-
If the reaction involved an acid or base, wash with a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute aqueous solution of HCl (if basic), followed by a water wash.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to aid in packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dried silica gel with the adsorbed product to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, low-polarity mobile phase.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the fractions by TLC to determine which contain the desired product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
-
Visualizations
References
preventing elimination side reactions with substituted benzylic bromides
Technical Support Center: Reactions with Substituted Benzylic Bromides
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions when working with substituted benzylic bromides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene byproduct in my substitution reaction with a secondary benzylic bromide. What is the likely cause and how can I fix it?
A: The formation of an alkene byproduct indicates a competing elimination reaction (likely E2 or E1). Benzylic halides are susceptible to both substitution (SN1/SN2) and elimination (E1/E2) pathways. Several factors could be favoring elimination in your experiment.
Common Causes & Solutions:
-
Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from the carbon adjacent to the benzylic carbon, leading to E2 elimination.[1][2][3]
-
High Temperature: Higher reaction temperatures thermodynamically favor elimination over substitution because elimination reactions typically have a higher increase in entropy (more molecules are formed).[6][7][8][9]
-
Steric Hindrance: If either your benzylic bromide substrate or your nucleophile is sterically bulky, the SN2 pathway will be hindered, making E2 elimination more competitive.[12][13]
-
Solution: If possible, use a less sterically hindered nucleophile. For very hindered substrates, conditions favoring an SN1 reaction (polar protic solvent, weak nucleophile) might be necessary, though this can also lead to E1 competition.
-
Q2: Which type of solvent should I use to maximize my substitution product yield?
A: The choice of solvent is critical as it influences the reaction pathway.
-
For SN2 Reactions (favored for primary and some secondary benzylic bromides): Use a polar aprotic solvent such as DMSO, DMF, or acetone.[14][15] These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, speeding up the SN2 rate without significantly promoting E2.[16][17]
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For SN1 Reactions (favored for tertiary and some secondary benzylic bromides): Use a polar protic solvent like ethanol, methanol, or water.[14][18] These solvents stabilize the benzylic carbocation intermediate, favoring the SN1 pathway.[18] However, be aware that these conditions also favor the competing E1 reaction.[14] Protic solvents can also reduce the reactivity of strong nucleophiles by hydrogen bonding, which can suppress the SN2 pathway.[16]
Q3: My benzylic bromide is tertiary. Is it possible to avoid elimination?
A: It is very challenging. Tertiary benzylic bromides are highly sterically hindered, which essentially prevents the SN2 pathway.[9][13] Reactions will proceed through a stable tertiary benzylic carbocation. With any reagent that has basic properties, the E2 reaction will dominate.[4][5] If you use a weak, non-basic nucleophile in a polar protic solvent to favor an SN1 reaction, you will likely still get a significant amount of the E1 elimination product, especially if the reaction is heated.[6][8] To favor substitution, use a weak, non-basic nucleophile at low temperatures.
Troubleshooting Guide: Low Yield of Substitution Product
Use the following workflow to diagnose and solve issues with low yields and high elimination byproduct formation.
Key Parameters Influencing Substitution vs. Elimination
The ratio of substitution to elimination products is highly dependent on several experimental parameters. The table below summarizes key factors and their effects.
| Parameter | To Favor Substitution (SN) | To Favor Elimination (E) | Rationale |
| Temperature | Low Temperature (≤ 25°C)[10][11] | High Temperature (> 50°C)[6][9] | Elimination has a higher activation energy and is favored by increased entropy, making it more dominant at higher temperatures.[7][8] |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I-, Br-, RS-, N3-, CN-)[2][4][5] | Strongly basic nucleophile (e.g., OH-, RO-)[3][11] | Strong bases readily abstract a β-proton to initiate elimination. |
| Steric Hindrance | Unhindered substrate (Methyl > 1° > 2°) and unhindered nucleophile[11][12] | Hindered substrate (3° > 2°) or a bulky, strong base (e.g., t-BuOK)[12] | Steric bulk around the electrophilic carbon blocks the backside attack required for SN2, making E2 the more likely pathway.[13] |
| Solvent | SN2: Polar Aprotic (DMSO, DMF)[14]SN1: Polar Protic (EtOH, H2O)[14][18] | E2: Less dependent, but polar aprotic solvents enhance base strength.[17]E1: Polar Protic (EtOH, H2O)[14] | Polar aprotic solvents enhance nucleophilicity for SN2. Polar protic solvents stabilize carbocation intermediates for SN1/E1.[16][18] |
Visualizing the Competing Pathways
For a secondary substituted benzylic bromide, four pathways are theoretically possible. The choice of reagents and conditions dictates which pathway(s) will dominate.
Example Experimental Protocol: SN2 Reaction of 1-Phenylethyl Bromide with Sodium Azide
This protocol is designed to favor the SN2 product by using a strong, non-basic nucleophile in a polar aprotic solvent at a moderate temperature.
Objective: Synthesize 1-azido-1-phenylethane, minimizing the formation of styrene.
Materials:
-
1-Phenylethyl bromide (1.0 eq)
-
Sodium azide (NaN3, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle with temperature control, separatory funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.5 eq). Stir the suspension for 10-15 minutes to ensure good dispersion.
-
Substrate Addition: Add 1-phenylethyl bromide (1.0 eq) to the stirring suspension dropwise via syringe at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-50°C. Note: Avoid high temperatures to prevent elimination. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and an equal volume of water.
-
Extraction: Shake the funnel, allowing the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure 1-azido-1-phenylethane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. SN2 vs E2 [chemistrysteps.com]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. The E2 Reaction Mechanism [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for nucleophilic substitution on 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions on 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a benzylic bromide and is therefore expected to be highly reactive in nucleophilic substitution reactions. The benzylic position can stabilize the transition states of both S(N)1 and S(_N)2 reactions. The two methyl groups on the benzene ring are electron-donating, which can further stabilize a potential benzylic carbocation, favoring an S(_N)1 pathway. Conversely, the fluorine atom is electron-withdrawing, which can slightly destabilize a carbocation. The steric hindrance from the two ortho-methyl groups may slow down an S(_N)2 reaction.[1][2]
Q2: Which reaction pathway, S(_N)1 or S(_N)2, is more likely to occur?
A2: The reaction pathway is highly dependent on the reaction conditions.
-
S(_N)2 is favored by: Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, acetonitrile).
-
S(_N)1 is favored by: Weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate.[1]
Given the structure of this compound, with its potential for carbocation stabilization and some steric hindrance at the benzylic carbon, a competition between S(_N)1 and S(_N)2 pathways is likely. Careful selection of reaction conditions is crucial to favor the desired mechanism.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions are:
-
Elimination (E1 and E2): This is more likely with strong, bulky bases and at higher temperatures. The presence of benzylic protons makes elimination a competing pathway.
-
Homocoupling (Wurtz-type coupling): This can occur in the presence of certain metals or organometallic reagents, leading to the formation of a bibenzylic product.
-
Reaction with the solvent: In solvolysis reactions where the solvent acts as the nucleophile (e.g., in ethanol), the corresponding ether will be formed.
Q4: How does temperature affect the reaction outcome?
A4: Higher temperatures generally increase the rate of both substitution and elimination reactions. However, elimination reactions are often favored at higher temperatures. Therefore, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of elimination byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive starting material. 2. Poorly chosen solvent. 3. Nucleophile is too weak or sterically hindered. 4. Reaction temperature is too low. | 1. Check the purity of this compound. 2. For S(_N)2, switch to a polar aprotic solvent (e.g., DMF, acetonitrile). For S(_N)1, use a polar protic solvent (e.g., ethanol, methanol). 3. Use a stronger nucleophile or a less hindered one. 4. Gradually increase the reaction temperature, monitoring for the formation of side products. |
| Formation of multiple products | 1. Competing S(_N)1 and S(_N)2 pathways. 2. Presence of elimination byproducts. 3. Reaction with solvent. | 1. To favor S(_N)2, use a strong nucleophile in a polar aprotic solvent. To favor S(_N)1, use a weak nucleophile in a polar protic solvent. 2. Use a less basic nucleophile if possible. Run the reaction at a lower temperature. 3. Use a non-nucleophilic solvent. |
| Product is the result of elimination | 1. Nucleophile is too basic. 2. Reaction temperature is too high. | 1. Switch to a less basic nucleophile with similar nucleophilicity. 2. Lower the reaction temperature. |
Data Presentation: Representative Reaction Conditions and Yields
The following table provides a summary of typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that the yields are illustrative and will vary depending on the specific substrate, nucleophile, and experimental conditions.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Azide | Sodium Azide (NaN(_3)) | DMF | - | Room Temp. | 4 | 2-(Azidomethyl)-5-fluoro-1,3-dimethylbenzene | 85-95 |
| Amine (e.g., Piperidine) | Piperidine | Acetonitrile | K(_2)CO(_3) | 60 | 6 | 1-( (5-fluoro-2,4-dimethylbenzyl)piperidine | 80-90 |
| Alcohol (e.g., Ethanol) | Ethanol | Ethanol | NaH | Room Temp. | 12 | 2-(Ethoxymethyl)-5-fluoro-1,3-dimethylbenzene | 70-80 |
| Thiol (e.g., Thiophenol) | Thiophenol | Ethanol | NaOH | Room Temp. | 2 | 2-((Phenylthio)methyl)-5-fluoro-1,3-dimethylbenzene | 90-98 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | - | 50 | 8 | 2-(5-fluoro-2,4-dimethylphenyl)acetonitrile | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Azidomethyl)-5-fluoro-1,3-dimethylbenzene (S(_N)2 Conditions)
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.2 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(Ethoxymethyl)-5-fluoro-1,3-dimethylbenzene (S(_N)1/S(_N)2 Conditions)
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous ethanol
-
Deionized water
-
Diethyl ether
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium hydride to the ethanol at 0 °C to form sodium ethoxide.
-
Add a solution of this compound in anhydrous ethanol dropwise to the sodium ethoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction with deionized water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Navigating the Hydrolysis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in managing the hydrolysis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene during experimental workups. Benzylic bromides are notoriously susceptible to hydrolysis, which can significantly impact reaction yields and purity. This guide offers practical solutions and detailed protocols to mitigate the formation of the corresponding benzyl alcohol impurity.
Troubleshooting Guide: Minimizing Hydrolysis
This section addresses common issues encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-(hydroxymethyl)-5-fluoro-1,3-dimethylbenzene. | Hydrolysis during aqueous workup. | Minimize contact time with water. Use cold, deionized water for any necessary washes and perform them quickly. Immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate. Consider a non-aqueous workup if possible. |
| Reaction mixture is acidic. | Neutralize the reaction mixture before adding water. A gentle wash with a cold, saturated sodium bicarbonate solution can be effective. Ensure the bicarbonate solution is added slowly to control any gas evolution. | |
| Reaction mixture is basic. | Basic conditions can also promote hydrolysis. Neutralize with a dilute, cold acid solution (e.g., 1M HCl) before extraction, being careful to not create a strongly acidic environment. | |
| Emulsion formation during extraction. | Presence of polar impurities or prolonged shaking. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. Use gentle inversions rather than vigorous shaking for mixing. |
| Difficulty removing all water from the organic layer. | Inefficient drying. | Use a sufficient amount of a high-capacity drying agent like anhydrous magnesium sulfate. Allow adequate contact time (at least 15-20 minutes) with stirring. For highly sensitive substrates, consider a second round of drying with fresh agent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: Benzylic bromides like this compound can undergo hydrolysis through both SN1 and SN2 mechanisms. The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. The SN2 pathway involves the direct displacement of the bromide by a water molecule. The prevailing mechanism can be influenced by the reaction conditions, such as solvent polarity and pH.
Q2: How do the substituents on the benzene ring affect the rate of hydrolysis?
A2: The electronic properties of the substituents play a crucial role. The two methyl groups on the benzene ring are electron-donating, which stabilize the benzylic carbocation and thus can accelerate the rate of hydrolysis, particularly through an SN1 mechanism. Conversely, the fluorine atom is electron-withdrawing, which can destabilize the carbocation and potentially slow down the hydrolysis rate. The overall rate is a balance of these opposing effects.
Q3: Under what pH conditions is hydrolysis most likely to occur?
A3: Hydrolysis of benzyl halides can occur over a range of pH values. While the rate can be relatively independent of pH in the neutral range, it can be accelerated in both acidic and basic conditions.[1] Strong bases directly act as nucleophiles (SN2), while acidic conditions can facilitate the departure of the leaving group (SN1).
Q4: Are there any alternatives to a traditional aqueous workup to completely avoid hydrolysis?
A4: Yes, a non-aqueous or anhydrous workup is a highly effective strategy. This involves quenching the reaction with a non-aqueous reagent, followed by filtration and direct purification (e.g., column chromatography) or precipitation of the product.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
This protocol is designed for reactions where an aqueous wash is necessary to remove water-soluble byproducts.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath. This will slow down the rate of potential hydrolysis.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them with an appropriate non-aqueous solvent or reagent at 0°C before introducing any water.
-
Extraction:
-
Dilute the cooled reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Add cold, deionized water or a cold, saturated aqueous solution of ammonium chloride (for quenching reactions with metal hydrides).
-
Gently invert the separatory funnel 3-4 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Quickly separate the organic layer.
-
-
Neutralization (if necessary):
-
If the reaction was conducted under acidic conditions, wash the organic layer once with a cold, saturated aqueous solution of sodium bicarbonate.
-
If the reaction was conducted under basic conditions, wash the organic layer once with a cold, dilute (e.g., 1%) aqueous solution of hydrochloric acid.
-
-
Brine Wash: Wash the organic layer once with cold, saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a generous amount of anhydrous magnesium sulfate (MgSO₄).
-
Stir the suspension for at least 20-30 minutes at room temperature. The drying agent should appear free-flowing and not clumped together, indicating that all water has been absorbed.
-
-
Filtration and Concentration:
-
Filter the organic solution to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh, dry solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
-
Protocol 2: Anhydrous Workup
This protocol is recommended for reactions where the product is extremely sensitive to hydrolysis.
-
Reaction Quenching (Anhydrous):
-
Cool the reaction mixture to the appropriate temperature.
-
If necessary, quench any excess reagents with a non-protic reagent. For example, excess organometallic reagents can be quenched by adding ethyl acetate.
-
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Direct Purification:
-
Dissolve the crude residue in a minimal amount of a non-polar solvent.
-
Directly load the solution onto a silica gel column for purification by flash chromatography.
-
Alternatively, if the product is a solid and impurities are soluble in a specific solvent, triturate the crude material with that solvent to induce crystallization or precipitation of the pure product.
-
-
Isolation: Collect the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Process
To aid in understanding the chemical transformations and decision-making during the workup, the following diagrams are provided.
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Decision workflow for managing hydrolysis during experimental workup.
References
how to remove unreacted 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene from product
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene from your reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: this compound is a liquid at room temperature with a boiling point estimated to be around 200-220 °C.[1] It is soluble in common organic solvents such as dichloromethane and chloroform but is insoluble in water.[1] As a substituted benzyl bromide, it is a relatively non-polar compound but is reactive and a lachrymator, meaning it can cause irritation to the eyes.[2]
Q2: What are the most common methods to remove unreacted this compound?
A2: The most common and effective methods for removing unreacted this compound include:
-
Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: An excellent choice if your desired product is a solid.
-
Liquid-Liquid Extraction with a Scavenger: Involves reacting the excess starting material to form a water-soluble compound that can be washed away.
-
Distillation: Suitable if your product has a significantly different boiling point and is thermally stable.
Q3: How do I know which purification method is best for my specific product?
A3: The choice of purification method depends on the properties of your product. The decision-making workflow below can guide you. Generally, if your product is a solid, recrystallization is often the easiest method.[3] If your product is a liquid or an oil, column chromatography is the most versatile technique.[4]
Troubleshooting Guide
Q: My product and the unreacted starting material have very similar Rf values on a TLC plate. How can I improve their separation for column chromatography?
A:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) will increase the separation between a non-polar compound like this compound and a more polar product.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Derivative Formation: As a last resort, you could consider a temporary chemical modification (derivatization) of your product to significantly alter its polarity, allowing for easier separation.
Q: I tried recrystallization, but my product is still contaminated with the starting material. What can I do?
A:
-
Solvent Choice: Ensure you are using the ideal recrystallization solvent. A good solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (the starting material) should remain soluble at low temperatures.
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
Purity of the Initial Material: If the concentration of the starting material is very high, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Q: During my aqueous workup, I am not able to fully remove the unreacted starting material. Why is this happening and what can I do?
A: this compound is not water-soluble, so a simple water wash will not remove it.[1] To enhance its removal during an aqueous workup, you can add a "scavenger" that reacts with it to form a water-soluble byproduct. For example, adding a tertiary amine like triethylamine will form a quaternary ammonium salt, which is water-soluble and can be removed with an aqueous wash.[3][4]
Data Presentation: Property Comparison
The following table outlines the typical properties of the starting material and a hypothetical reaction product. The key to successful separation lies in exploiting the differences in these properties.
| Property | This compound (Starting Material) | Hypothetical Product (e.g., Ether or Ester) | Basis for Separation |
| Polarity | Relatively Non-polar | Generally More Polar | Column Chromatography, Recrystallization |
| Physical State | Liquid | Can be Liquid or Solid | Recrystallization (if product is solid) |
| Solubility | Soluble in non-polar organic solvents, insoluble in water.[1] | Solubility varies based on structure, but may have some solubility in more polar organic solvents. | Liquid-Liquid Extraction, Recrystallization |
| Reactivity | Reactive electrophile (benzyl bromide) | Typically less reactive (e.g., ether or ester linkage) | Quenching/Scavenging followed by Extraction |
| Boiling Point | Estimated ~200-220 °C[1] | Generally higher due to increased molecular weight. | Distillation (if product is thermally stable) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is ideal for separating liquid or solid products based on polarity.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., dichloromethane or toluene).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent slurry (e.g., hexane).
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). The less polar this compound will elute first.[4]
-
Gradient Elution: Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Liquid-Liquid Extraction with a Scavenger
This method is useful for removing the starting material before other purification steps.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add an excess of a scavenger, such as triethylamine (2-3 equivalents relative to the excess starting material), to the reaction mixture. Stir for 1-2 hours at room temperature. This will convert the unreacted benzyl bromide into a water-soluble quaternary ammonium salt.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of water. Shake the funnel and allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with water (2-3 times) and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 3: Purification by Recrystallization
This is the preferred method if your product is a solid.[6]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The unreacted starting material should ideally remain soluble at low temperatures.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid product is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[7]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse off any impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Purification Workflow
Caption: Decision tree for selecting a purification method.
References
- 1. 5-Bromo-2-Fluoro-1,3-Dimethylbenzene Supplier & Manufacturer in China | CAS 57381-51-2 | High Quality Chemical Product Information [fluorobenzene.ltd]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
dealing with over-alkylation byproducts in benzylic alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with over-alkylation byproducts in benzylic alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of benzylic alkylation and why is it a common problem?
A1: Over-alkylation, also known as polyalkylation, is a frequent side reaction in benzylic alkylation, particularly in Friedel-Crafts reactions. It occurs when more than one alkyl group is introduced onto the aromatic ring.[1][2] This happens because the initial alkylation product is often more reactive than the starting aromatic compound. The newly added alkyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack by the alkylating agent.[1][2]
Q2: What are the primary strategies to control or minimize the formation of over-alkylation byproducts?
A2: There are several effective strategies to manage over-alkylation:
-
Use of a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, the probability of the electrophile reacting with the unreacted starting material is statistically favored over the mono-alkylated product.[1][3]
-
Control of Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help to reduce the rate of the subsequent alkylation reactions.[1][2]
-
Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step alternative. An acyl group is first introduced via Friedel-Crafts acylation. The acyl group is deactivating, which prevents further substitution. The resulting ketone is then reduced to the desired alkyl group in a subsequent step.[1][2][4]
Q3: How does Friedel-Crafts acylation prevent the issue of polysubstitution seen in alkylation?
A3: The key difference lies in the electronic nature of the introduced group. In Friedel-Crafts alkylation, an activating alkyl group is added, making the product more reactive.[1][2] Conversely, Friedel-Crafts acylation introduces a deactivating acyl (ketone) group. This group withdraws electron density from the aromatic ring, making the product less reactive than the starting material and thus preventing further acylation reactions.[2][5]
Q4: What are the common reduction methods for the ketone intermediate in the acylation-reduction strategy?
A4: The two most common methods for reducing the aryl ketone to an alkylbenzene are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[6] It is suitable for substrates that are stable in strongly acidic conditions.[6][7]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[7][8][9] It is ideal for substrates that are sensitive to acidic conditions.[6][7]
Troubleshooting Guides
Issue: Excessive Formation of Polyalkylation Products
This is a common issue in benzylic alkylation. The following troubleshooting guide will help you diagnose and resolve the problem.
Caption: Troubleshooting logic for excessive polyalkylation.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Selectivity in the Alkylation of Benzene with Benzyl Chloride
This table provides a semi-quantitative overview of how the molar ratio of benzene to benzyl chloride can influence the product distribution. The exact values can vary based on specific reaction conditions such as temperature and catalyst.
| Benzene : Benzyl Chloride Molar Ratio | Expected Diphenylmethane (Mono-alkylated) Selectivity | Expected Polyalkylation Level | Notes |
| 1 : 1 | Low | High | At an equimolar ratio, the more reactive diphenylmethane product readily undergoes further alkylation.[4] |
| 5 : 1 | Moderate | Moderate | A noticeable improvement over a 1:1 ratio, but polyalkylation remains a significant side reaction.[4] |
| 10 : 1 | Good | Low | This ratio is often a good starting point for minimizing the formation of polyalkylated byproducts.[4] |
| 15 : 1 | High | Very Low | A large excess of benzene significantly favors the formation of the desired mono-substituted product.[10] |
| 20 : 1 | Very High | Minimal | At this high excess, the concentration of the mono-alkylated product is low relative to benzene, minimizing further reaction.[4] |
Experimental Protocols
Protocol 1: Minimizing Polyalkylation in Friedel-Crafts Benzylation using a Large Excess of Benzene
This protocol describes a general procedure for the synthesis of diphenylmethane with minimized polyalkylation byproducts.
Caption: Experimental workflow for Friedel-Crafts benzylation.
Protocol 2: Friedel-Crafts Acylation Followed by Clemmensen Reduction
This two-step protocol is an effective alternative to direct alkylation for producing mono-alkylated benzylic compounds without polyalkylation byproducts.
Step A: Friedel-Crafts Acylation
-
Reaction Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Preparation: In a separate flask, prepare a solution of the acyl chloride (e.g., acetyl chloride) in an anhydrous solvent like dichloromethane.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (AlCl₃) and dichloromethane. Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add the acyl chloride solution to the stirred AlCl₃ suspension. Following this, add anhydrous benzene dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and dilute hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude aryl ketone. The product can be further purified by recrystallization or distillation.[2]
Step B: Clemmensen Reduction
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam.
-
Addition of Reactants: Add concentrated hydrochloric acid, a co-solvent such as toluene, and the aryl ketone obtained from Step A.
-
Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylbenzene product.[2]
Protocol 3: Wolff-Kishner Reduction
This protocol is an alternative to the Clemmensen reduction for base-stable compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl ketone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.
-
Addition of Base: Add a strong base, such as potassium hydroxide (KOH) pellets.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone intermediate.
-
Reduction: Increase the temperature (to around 190-200°C) to allow for the distillation of water and excess hydrazine. Continue to heat at this temperature until the evolution of nitrogen gas ceases (typically 3-5 hours).[8][11]
-
Work-up: Cool the reaction mixture and pour it into a beaker containing a mixture of ice and water. Acidify with dilute HCl.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent to obtain the crude product, which can be further purified by distillation or chromatography.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on the Rate of Reaction for Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reaction rates of benzyzylic bromides. The information is intended to assist in experimental design, data interpretation, and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction mechanism of benzylic bromides?
The reaction of benzylic bromides can proceed through either an SN1 (unimolecular nucleophilic substitution), an SN2 (bimolecular nucleophilic substitution) mechanism, or sometimes a borderline/concurrent mechanism. The solvent plays a crucial role in determining the predominant pathway.
-
SN1 Mechanism: Favored by polar protic solvents (e.g., water, ethanol, acetic acid). These solvents can stabilize the carbocation intermediate formed in the rate-determining step through hydrogen bonding and their high dielectric constant.[1][2][3] The stability of the benzylic carbocation makes the SN1 pathway particularly accessible for these substrates.
-
SN2 Mechanism: Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[1][4][5] For primary benzylic bromides, the SN2 pathway is often competitive, especially with a strong nucleophile.
Q2: What is the expected trend in reaction rate for a benzylic bromide in polar protic vs. polar aprotic solvents?
Generally, for reactions that can proceed via an SN1 mechanism, polar protic solvents will significantly increase the reaction rate by stabilizing the carbocation intermediate.[2] For SN2 reactions, polar aprotic solvents enhance the rate by increasing the effective nucleophilicity of the attacking species.[5] The specific trend will depend on the substitution of the benzylic bromide and the nature of the nucleophile.
Q3: Can benzylic bromides undergo both SN1 and SN2 reactions concurrently?
Yes, particularly for secondary benzylic bromides or with weakly nucleophilic solvents, a borderline mechanism or simultaneous SN1 and SN2 pathways can be observed.[6] The observed rate law in such cases can be a composite of first and second-order kinetics.
Troubleshooting Guide
Problem: Slow or no reaction observed.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | For SN1 reactions, ensure a sufficiently polar protic solvent is used. For SN2 reactions, a polar aprotic solvent is generally preferred.[2][4] Consider the dielectric constant and hydrogen bonding capability of your solvent. |
| Degraded Benzyl Bromide | Benzyl bromides can be lachrymators and are sensitive to moisture and light.[4][7][8] Ensure the reagent is fresh or has been stored properly under an inert atmosphere and protected from light. Consider purification of the benzyl bromide if degradation is suspected. |
| Insufficient Nucleophilicity | For SN2 reactions, a stronger nucleophile may be required. The choice of base to deprotonate a nucleophile is also critical.[4] |
| Low Temperature | Some reactions may require heating to proceed at a practical rate. Monitor the reaction progress at room temperature before cautiously increasing the temperature.[4] |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Elimination Reactions (E1/E2) | Strong, sterically hindered bases and high temperatures can favor elimination over substitution. Use a weaker, non-hindered base and moderate temperatures.[4] |
| Reaction with Solvent (Solvolysis) | In protic solvents, the solvent itself can act as a nucleophile, leading to solvolysis products.[9] If this is not the desired outcome, switch to a non-nucleophilic solvent. |
| Over-alkylation | With nucleophiles containing multiple reactive sites (e.g., primary amines), over-alkylation can occur.[4] Carefully control the stoichiometry or use protecting groups. |
Data Presentation
Table 1: Relative Reaction Rates of Benzyl Bromide with Pyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) | Solvent Type |
| Benzene | 2.28 | 1 | Non-polar |
| Acetone | 20.7 | 600 | Polar Aprotic |
| Acetonitrile | 37.5 | 1400 | Polar Aprotic |
| Methanol | 32.7 | 4200 | Polar Protic |
| Ethanol | 24.5 | 1300 | Polar Protic |
| Water | 80.1 | 30000 | Polar Protic |
Note: Data is illustrative and compiled from general principles and various sources to show trends. Actual rates will vary with specific reaction conditions.
Experimental Protocols
Key Experiment: Determination of Reaction Rate by Conductometry
This method is suitable for reactions that produce ions from neutral reactants, such as the solvolysis of benzyl bromide.
Objective: To determine the first-order rate constant for the solvolysis of benzyl bromide in an 80% ethanol-water mixture.[9]
Materials:
-
Benzyl bromide
-
80% (v/v) Ethanol-water mixture
-
Conductivity meter with a suitable cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of benzyl bromide in the 80% ethanol-water solvent.
-
Equilibrate the solvent and the conductivity cell in the constant temperature bath to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the benzyl bromide stock solution to the solvent in the conductivity cell, ensuring rapid mixing.
-
Record the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the resulting straight line will be -k.
Visualizations
Caption: Logical workflow of solvent effects on benzylic bromide reaction pathways and rates.
This technical support guide provides a foundational understanding of solvent effects on benzylic bromide reactions. For more detailed information, consulting primary literature and specific experimental data is recommended.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Bromide [commonorganicchemistry.com]
- 8. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene vs. its 2-(Chloromethyl) Analog in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice of starting materials is paramount to the success of a synthetic route. The reactivity of halomethyl arenes is a critical consideration in the synthesis of a vast array of pharmaceutical compounds. This guide provides an in-depth comparison of the reactivity of 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene and its 2-(chloromethyl) counterpart, offering insights into their relative performance in nucleophilic substitution reactions.
Executive Summary of Reactivity Comparison
Based on established principles of nucleophilic substitution reactions, this compound is anticipated to be significantly more reactive than 2-(chloromethyl)-5-fluoro-1,3-dimethylbenzene. This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion.
| Feature | This compound | 2-(Chloromethyl)-5-fluoro-1,3-dimethylbenzene |
| Relative Reactivity | Higher | Lower |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Excellent | Good |
| C-X Bond Strength | Weaker (C-Br) | Stronger (C-Cl) |
| Reaction Rate | Faster | Slower |
| Typical Reaction Conditions | Milder conditions often suffice | May require more forcing conditions (e.g., higher temperatures, longer reaction times) |
Theoretical Framework: The Role of the Leaving Group
The reactivity of the benzylic carbon towards nucleophilic attack is intrinsically linked to the stability of the halide anion that departs. A better leaving group is a species that is more stable in its anionic form.
Several factors contribute to the superior leaving group ability of bromide over chloride:
-
Polarizability: Bromide is larger and more polarizable than chloride. This allows the developing negative charge in the transition state of a nucleophilic substitution reaction to be dispersed over a larger electron cloud, thus stabilizing the transition state and lowering the activation energy.
-
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker base than the chloride ion.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the substitution reaction.
The logical relationship governing this reactivity difference is illustrated in the following diagram:
Caption: Factors influencing the relative reactivity of the bromo- and chloro- analogs.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized experimental protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻). This protocol can be adapted to compare the reactivity of the two subject compounds.
Reaction:
2-(Halomethyl)-5-fluoro-1,3-dimethylbenzene + Nu⁻ → 2-(Nu-methyl)-5-fluoro-1,3-dimethylbenzene + X⁻
(where X = Br or Cl)
Materials:
-
This compound
-
2-(Chloromethyl)-5-fluoro-1,3-dimethylbenzene
-
Nucleophile (e.g., sodium cyanide, sodium azide, a phenoxide)
-
Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate work-up and purification supplies (e.g., separatory funnel, drying agent, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.1 equivalents) in the chosen anhydrous solvent.
-
Substrate Addition: To the stirred solution of the nucleophile, add a solution of either this compound or 2-(chloromethyl)-5-fluoro-1,3-dimethylbenzene (1.0 equivalent) in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction at regular intervals using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progression.
-
Work-up: Upon completion (as determined by TLC), quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis:
To quantitatively compare the reactivity, the two reactions (one with the bromo- analog and one with the chloro- analog) should be run in parallel under identical conditions (temperature, concentration, solvent). Aliquots can be taken at various time points and analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and formation of the product. This will allow for the determination of reaction rate constants.
The general workflow for such a comparative experiment is outlined below:
Caption: A generalized workflow for a comparative kinetic study.
Conclusion
For synthetic applications where a benzylic electrophile is required, this compound will generally be the more reactive and, therefore, often the preferred reagent over its 2-(chloromethyl) analog. Its use can lead to shorter reaction times, higher yields, and the ability to employ milder reaction conditions, which can be advantageous when working with sensitive functional groups. The choice between the two will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired reactivity profile.
A Comparative Guide to the SN2 Reactivity of Substituted Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. Benzylic halides are particularly valuable substrates in this regard, exhibiting enhanced reactivity due to the stabilizing influence of the adjacent aromatic ring. This guide provides a comprehensive comparison of the SN2 reactivity of a series of para-substituted benzylic bromides, supported by experimental data, to aid in the selection of appropriate substrates and the design of synthetic routes.
Quantitative Comparison of Reaction Rates
The reactivity of substituted benzylic bromides in SN2 reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have a deactivating effect. This trend can be quantified by comparing the second-order rate constants (k₂) for the reaction of various para-substituted benzyl bromides with a common nucleophile under consistent reaction conditions.
The following table summarizes the relative rates of reaction for a series of para-substituted benzyl bromides with the thiophenoxide nucleophile in methanol.
| Substituent (X) | para-X-C₆H₄CH₂Br | Relative Rate (kₓ/kн) | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ |
| NO₂ | p-Nitrobenzyl bromide | 2.50 | 5.25 x 10⁻³ |
| Cl | p-Chlorobenzyl bromide | 1.25 | 2.63 x 10⁻³ |
| H | Benzyl bromide | 1.00 | 2.10 x 10⁻³ |
| CH₃ | p-Methylbenzyl bromide | 0.67 | 1.41 x 10⁻³ |
| OCH₃ | p-Methoxybenzyl bromide | 0.45 | 0.95 x 10⁻³ |
Data is based on the study by Hudson and Klopman, which investigated the reaction of substituted benzyl bromides with substituted thiophenols. The values presented here are for the reaction with thiophenoxide in methanol to illustrate the trend.
The Role of Substituents in SN2 Reactivity
The observed trend in reactivity can be explained by considering the electronic effects of the para-substituents on the transition state of the SN2 reaction.
Caption: Electronic effects of substituents on the SN2 transition state.
Electron-withdrawing groups, such as a nitro group (-NO₂), pull electron density away from the benzylic carbon. This makes the carbon more electrophilic and stabilizes the developing negative charge on the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state.[1][2] This stabilization lowers the activation energy of the reaction, leading to a faster rate. Conversely, electron-donating groups, like a methoxy group (-OCH₃), push electron density towards the reaction center. This increased electron density destabilizes the negatively charged transition state, increasing the activation energy and slowing down the reaction rate.[3] It is important to note that with strongly electron-donating substituents and in the presence of polar, protic solvents, the reaction mechanism may shift towards a more SN1-like character due to the stabilization of a carbocation intermediate.[1]
Experimental Protocols
The determination of second-order rate constants for the SN2 reaction of substituted benzylic bromides with a nucleophile typically involves monitoring the reaction progress over time. A common and effective method is conductometric analysis.
Kinetic Measurement by Conductometry
This method is suitable when the reaction produces ions from neutral reactants or consumes ions, leading to a change in the electrical conductivity of the solution.
Materials:
-
Substituted benzyl bromide (e.g., p-nitrobenzyl bromide)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Anhydrous solvent (e.g., methanol)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent. For a second-order reaction, equimolar concentrations are often used.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel in a thermostated water bath to maintain a constant temperature throughout the experiment.
-
Reaction Initiation: Initiate the reaction by mixing the two reactant solutions in the reaction vessel. Start the timer at the moment of mixing.
-
Conductivity Measurement: Immediately immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals.
-
Data Analysis: The second-order rate constant (k₂) can be determined from the change in conductivity over time. The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = k₂t where [A]₀ is the initial concentration and [A]t is the concentration at time t. The concentration of the reactant at any given time can be related to the change in conductivity.
Caption: Experimental workflow for kinetic analysis using conductometry.
Conclusion
The SN2 reactivity of para-substituted benzylic bromides is highly tunable through the electronic properties of the substituent. Electron-withdrawing groups accelerate the reaction by stabilizing the transition state, while electron-donating groups have the opposite effect. This predictable relationship, quantifiable through methods like Hammett analysis, provides a powerful tool for medicinal chemists and process development scientists to fine-tune reactivity and optimize synthetic strategies. The experimental protocols outlined in this guide offer a reliable framework for obtaining the kinetic data necessary to make these informed decisions.
References
- 1. d-nb.info [d-nb.info]
- 2. Data enhanced Hammett-equation: reaction barriers in chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate constants for some electrophilic reactions of benzyl, benzhydryl, and trityl cations in solution. [1,2-Dichloroethane solvent; pulse radiolysis studies] (Journal Article) | OSTI.GOV [osti.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The unique physicochemical properties of the fluorine atom can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This guide provides an objective comparison of the performance of fluorinated compounds against their non-fluorinated counterparts, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows.
Enhanced Metabolic Stability: Blocking Metabolic Hotspots
One of the most significant advantages of introducing fluorine into a molecule is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.
Comparative Data: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound | Modification | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Indole | Non-fluorinated | Rat Liver Microsomes | - | 9.0 | [1](2) |
| 5-Fluoroindole | Fluorinated | Rat Liver Microsomes | 144.2 | - | [1](2) |
| UT-155 | Non-fluorinated indole analog | Mouse Liver Microsomes | 12.35 | - | [1](2) |
| 32a | 4-Fluoro-indazole analog of UT-155 | Mouse Liver Microsomes | 13.29 | - | [1](2) |
| 32c | CF3-substituted indazole analog of UT-155 | Mouse Liver Microsomes | 53.71 | 1.29 | [1](2) |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control (a compound with known metabolic instability).
-
Liver microsomes (e.g., human, rat, mouse).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Dilute the liver microsomes and NADPH regenerating system in phosphate buffer to the desired concentrations.
-
Incubation: Add the liver microsome suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the test compound or positive control to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).
Workflow for In Vitro Metabolic Stability Assay.
Modulated Physicochemical Properties: Fine-Tuning for Optimal Performance
The high electronegativity of fluorine significantly influences the electronic properties of a molecule, leading to changes in acidity/basicity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, and target engagement.
pKa Modulation
The introduction of fluorine atoms, particularly in proximity to an acidic or basic center, can substantially alter the pKa. The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base of an acid, making it more acidic (lower pKa), and decreases the basicity of amines (lower pKa of the conjugate acid).
Anilines
| Compound | pKa | Reference |
| Aniline | 4.60 | [3](3) |
| 4-Fluoroaniline | 4.65 | [3](3) |
| 2,4-Difluoroaniline | 3.27 | [3](3) |
| 2,3,4,5,6-Pentafluoroaniline | 0.29 | [3](3) |
Carboxylic Acids
| Compound | pKa | Reference |
| Acetic Acid | 4.76 | [4](4) |
| Fluoroacetic Acid | 2.59 | [4](4) |
| Difluoroacetic Acid | 1.34 | [4](--INVALID-LINK--) |
| Trifluoroacetic Acid | 0.52 | [4](4) |
Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F NMR chemical shift as a function of pH.[5]
Materials:
-
Fluorinated compound.
-
A series of buffers covering a wide pH range.
-
D₂O for NMR solvent.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing the fluorinated compound at a constant concentration dissolved in D₂O with a specific pH buffer.
-
NMR Acquisition: Acquire 19F NMR spectra for each sample.
-
Data Analysis: Plot the 19F chemical shift (δ) against the pH of the solution. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.
Lipophilicity (logP) Modulation
The effect of fluorine on lipophilicity is complex and context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains often leads to a decrease in logP. This allows for fine-tuning of a molecule's lipophilicity to optimize its solubility, permeability, and off-target effects.
| Compound | logP | Reference |
| Benzene | 2.13 | [6](6) |
| Fluorobenzene | 2.27 | [6](6) |
| Chlorobenzene | 2.84 | [6](6) |
| Bromobenzene | 2.99 | [6](6) |
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with water).
-
Water or buffer (pre-saturated with n-octanol).
-
Separatory funnel or vials.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR).
Procedure:
-
System Preparation: Pre-saturate the n-octanol and aqueous phases by shaking them together overnight and then allowing them to separate.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully sample each phase and measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Enhanced Binding Affinity and Conformational Control
The introduction of fluorine can lead to enhanced binding affinity to a biological target through various mechanisms. Fluorine can participate in favorable interactions within the binding pocket, such as dipole-dipole interactions and weak hydrogen bonds. Furthermore, due to stereoelectronic effects like the gauche effect, fluorine substitution can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding.
Comparative Data: Binding Affinity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Isoquinoline-based PARP Inhibitor (1a) | PARP2 | 1,200 | [7](7) |
| 7-Fluoro-isoquinoline-based PARP Inhibitor (1b) | PARP2 | 800 | [7](7) |
| Peptidyl Ketone Caspase-3 Inhibitor | Caspase-3 | >10,000 (Non-fluorinated not specified as active) | [8](8) |
| Z-Val-Asp-CH2F | Caspase-3 | 30 | [8](8) |
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Test compound.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and a serial dilution of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ assay protocol. This involves adding the ADP-Glo™ Reagent to convert ADP to ATP, and then adding the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Strategic Application in Drug Discovery
The advantages of using fluorinated building blocks are leveraged throughout the drug discovery and development process, from hit identification to lead optimization and preclinical development.
Role of Fluorination in the Drug Discovery Pipeline.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene and its related structural isomers. Due to the limited availability of a complete public spectroscopic dataset for this compound, this document focuses on a detailed comparison with its closely related and more extensively characterized isomers. By examining the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data of these compounds, researchers can gain valuable insights into how subtle structural changes influence spectroscopic outcomes. This information is critical for the unambiguous identification and characterization of novel derivatives in drug discovery and organic synthesis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for key structural isomers related to this compound. These comparisons highlight the diagnostic features in each analytical technique.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Related Isomers
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,3,5-tris(Bromomethyl)benzene | 4.45 (s, 6H, PhCH₂Br), 7.26-7.36 (s, 3H, ArH) | 32.4 (PhCH₂Br), 129.8 (Ar-C), 139.2 (Ar-CH) | [1] |
| m-bis(Bromomethyl)benzene | 4.48 (s, 4H, PhCH₂Br), 7.33 (m, 3H, ArH), 7.43 (m, 1H, ArH) | 33.0 (PhCH₂Br), 129.1 (Ar-CH), 129.3 (Ar-CH), 129.6 (Ar-CH), 138.4 (Ar-C) | [1] |
| o-bis(Bromomethyl)benzene | 4.68 (s, 4H, PhCH₂Br), 7.26-7.39 (m, 4H, ArH) | 30.1 (PhCH₂Br), 129.6 (Ar-CH), 131.2 (Ar-CH), 136.7 (Ar-C) | [1] |
Table 2: Mass Spectrometry Data of Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Reference |
| 2-Bromo-5-fluoro-1,3-dimethylbenzene | C₈H₈BrF | 203.05 | Not explicitly detailed, but parent ion expected at m/z 202/204. | [2][3] |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | C₈H₈BrF | 203.05 | Not explicitly detailed, but parent ion expected at m/z 202/204. | |
| 2-Bromo-5-fluorotoluene | C₇H₆BrF | 189.025 | Parent ion expected at m/z 188/190. | [4] |
| 1-(bromomethyl)-2-methylbenzene | C₈H₉Br | 185.061 | Parent ion expected at m/z 184/186. | [5] |
Table 3: IR Spectroscopic Data of Related Isomers
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group | Reference |
| 1,3,5-tris(Bromomethyl)benzene | 1256 (vs), 1152 (s), 1026 (s), 973 (s), 727 (s) | C-Br, Aromatic C-H | [1] |
| m-bis(Bromomethyl)benzene | 1436 (vs), 1210 (vs), 1163 (s), 798 (s) | C-Br, Aromatic C-H | [1] |
| o-bis(Bromomethyl)benzene | 1227 (s), 1198 (s) | C-Br, Aromatic C-H | [1] |
Experimental Workflow and Methodologies
The following diagram and protocols outline the standard procedures for the spectroscopic analysis of halogenated aromatic compounds.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation of aromatic isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton spectra are acquired with a spectral width of approximately 16 ppm. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged.
-
¹³C NMR Acquisition : Carbon spectra are acquired with a spectral width of around 240 ppm using a proton-decoupled pulse sequence. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing : The acquired Free Induction Decays (FIDs) are processed with an exponential line broadening function, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) inlet.
-
Electron Ionization (EI-MS) :
-
Sample Introduction : A dilute solution of the sample in a volatile solvent is introduced into the ion source, where it is vaporized.
-
Ionization : The gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and characteristic fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
-
Electrospray Ionization (ESI-MS) :
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.
-
Ionization : A high voltage is applied to a capillary, generating a fine spray of charged droplets. As the solvent evaporates, ions are formed. This is a softer ionization technique, often resulting in a prominent molecular ion peak.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which confirms the molecular weight, and the isotopic pattern (especially for bromine-containing compounds, which show characteristic M and M+2 peaks of nearly equal intensity). The fragmentation pattern provides structural information.
3. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.
-
Sample Preparation : For solid samples, a small amount of the powder is placed directly onto the ATR crystal. For liquid samples, a single drop is applied to the crystal.
-
Data Acquisition : The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups. For the target compounds, key absorptions would include C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Br stretching. The substitution pattern on the benzene ring can also be inferred from the pattern of C-H out-of-plane bending vibrations in the "fingerprint" region (below 1500 cm⁻¹).
References
- 1. rsc.org [rsc.org]
- 2. 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-5-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 44717723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 5. Benzene, 1-(bromomethyl)-2-methyl- [webbook.nist.gov]
Comparative Guide to the Synthesis of Functionalized 5-Fluoro-1,3-dimethylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic pathways to obtain key functionalized derivatives of 5-fluoro-1,3-dimethylbenzene, starting from the versatile building block, 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene. The primary route explored is the nucleophilic substitution at the benzylic position, yielding ethers, amines, and nitriles. This approach is critically evaluated against alternative synthetic strategies for each class of compound, offering insights into reaction efficiency, substrate scope, and experimental conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
I. Synthesis of Ethers: 2-(Alkoxymethyl)-5-fluoro-1,3-dimethylbenzene
The synthesis of ether derivatives from this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method involving the reaction of an alkoxide with an alkyl halide.
A. Primary Synthetic Route: Williamson Ether Synthesis
This method involves the SN2 reaction between this compound and a suitable alkoxide. The reaction is favored by the use of a primary benzylic halide, which is highly susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of 2-(Ethoxymethyl)-5-fluoro-1,3-dimethylbenzene
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq.) in anhydrous ethanol, is added this compound (1.0 eq.). The reaction mixture is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is then purified by column chromatography.
B. Alternative Synthetic Route: Alkylation of 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde followed by Reduction
An alternative approach to these ethers involves the initial formylation of 5-fluoro-1,3-dimethylbenzene, followed by conversion of the resulting aldehyde to the desired ether.
Experimental Protocol: Two-Step Synthesis of 2-(Ethoxymethyl)-5-fluoro-1,3-dimethylbenzene
Step 1: Synthesis of 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde: 1-Fluoro-3,5-dimethylbenzene is subjected to Vilsmeier-Haack formylation using a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at 0°C to room temperature to yield 5-fluoro-1,3-dimethylbenzene-2-carbaldehyde.
Step 2: Reductive Etherification: The aldehyde is then treated with ethanol in the presence of a reducing agent, such as sodium borohydride, to yield 2-(ethoxymethyl)-5-fluoro-1,3-dimethylbenzene.
C. Performance Comparison
| Parameter | Williamson Ether Synthesis | Aldehyde Reduction Route |
| Starting Material | This compound | 5-Fluoro-1,3-dimethylbenzene |
| Key Reagents | Sodium Alkoxide | Vilsmeier Reagent, NaBH₄ |
| Number of Steps | 1 | 2 |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-80% overall) |
| Scalability | Readily scalable | Scalable with careful control of exotherms |
| Substrate Scope | Broad range of alkoxides can be used | Limited by the availability of the corresponding alcohol |
Logical Workflow for Ether Synthesis Comparison
Caption: Comparison of synthetic routes to 2-(alkoxymethyl)-5-fluoro-1,3-dimethylbenzene.
II. Synthesis of Amines: N,N-Dialkyl-1-(5-fluoro-2,6-dimethylphenyl)methanamine
The synthesis of tertiary amines from this compound is readily accomplished by direct alkylation of a secondary amine.
A. Primary Synthetic Route: Nucleophilic Substitution with a Secondary Amine
This is a direct SN2 reaction where the benzylic bromide is treated with a secondary amine.
Experimental Protocol: Synthesis of N,N-Dimethyl-1-(5-fluoro-2,6-dimethylphenyl)methanamine
This compound (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile. An excess of dimethylamine (2-3 eq.), either as a solution in THF or as a gas, is added to the solution at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then concentrated, and the residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by distillation or column chromatography.
B. Alternative Synthetic Route: Reductive Amination of 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde
An alternative pathway involves the reductive amination of the corresponding aldehyde, which is a powerful method for C-N bond formation.
Experimental Protocol: Synthesis of N,N-Dimethyl-1-(5-fluoro-2,6-dimethylphenyl)methanamine via Reductive Amination
5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde (1.0 eq.) and dimethylamine (1.5 eq., as a solution in a suitable solvent) are dissolved in methanol. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.), is added portion-wise. The reaction is stirred at room temperature until completion. The solvent is removed, and the residue is worked up by partitioning between an aqueous basic solution and an organic solvent. The organic layer is dried and concentrated to yield the desired amine.
C. Performance Comparison
| Parameter | Direct Alkylation | Reductive Amination |
| Starting Material | This compound | 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde |
| Key Reagents | Secondary Amine | Secondary Amine, Reducing Agent |
| Number of Steps | 1 | 1 (from aldehyde) |
| Typical Yield | Good (75-90%) | Very Good (85-98%) |
| Byproducts | Quaternary ammonium salt (if excess halide is used) | Minimal |
| Functional Group Tolerance | Good | Excellent |
Signaling Pathway for Amine Synthesis Comparison
Caption: Comparison of synthetic routes to N,N-dialkyl-1-(5-fluoro-2,6-dimethylphenyl)methanamine.
III. Synthesis of Nitriles: (5-Fluoro-2,6-dimethylphenyl)acetonitrile
The introduction of a cyano group is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.
A. Primary Synthetic Route: Nucleophilic Substitution with Cyanide
The reaction of this compound with a cyanide salt provides a direct route to the corresponding acetonitrile derivative.
Experimental Protocol: Synthesis of (5-Fluoro-2,6-dimethylphenyl)acetonitrile
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF, sodium cyanide (1.2 eq.) is added. The reaction mixture is heated to 50-70°C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or distillation.
B. Alternative Synthetic Route: From 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde
An alternative method involves the conversion of the corresponding aldehyde to the nitrile, for instance, via a tosylhydrazone intermediate.
Experimental Protocol: Synthesis of (5-Fluoro-2,6-dimethylphenyl)acetonitrile from Aldehyde
Step 1: Formation of the Tosylhydrazone: 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde (1.0 eq.) is reacted with p-toluenesulfonhydrazide (1.1 eq.) in methanol under reflux to form the corresponding tosylhydrazone.
Step 2: Cyanation: The isolated tosylhydrazone is then treated with a cyanide source, such as potassium cyanide, in a suitable solvent like methanol, often with heating, to yield the desired nitrile.
C. Performance Comparison
| Parameter | Direct Cyanation | Aldehyde to Nitrile |
| Starting Material | This compound | 5-Fluoro-1,3-dimethylbenzene-2-carbaldehyde |
| Key Reagents | Sodium or Potassium Cyanide | Tosylhydrazide, Cyanide Source |
| Number of Steps | 1 | 2 |
| Typical Yield | Good (70-85%) | Moderate (50-70% overall) |
| Safety Considerations | Use of highly toxic cyanide salts | Use of toxic cyanide salts |
| Reaction Conditions | Mild to moderate heating | Requires reflux conditions |
Experimental Workflow for Nitrile Synthesis Comparison
A Comparative Guide to Alternative Reagents for Introducing a 5-Fluoro-2,6-dimethylbenzyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 5-fluoro-2,6-dimethylbenzyl group is a critical step in the synthesis of various molecules in medicinal chemistry and materials science. The steric hindrance from the two methyl groups at the ortho positions, combined with the electronic effect of the fluorine atom, presents unique challenges for its efficient installation. This guide provides an objective comparison of alternative reagents and methodologies for this transformation, supported by experimental data from analogous systems to inform your synthetic strategy.
Overview of Benzylation Strategies
The most common methods for forming a benzyl ether involve the reaction of an alcohol with a suitable benzylating agent. The primary strategies compared in this guide are:
-
Williamson Ether Synthesis: A classic S(_N)2 reaction between an alkoxide and a benzyl halide.
-
Mitsunobu Reaction: An activation of a benzyl alcohol with a phosphine and an azodicarboxylate to facilitate reaction with a nucleophilic alcohol.
-
Phase-Transfer Catalysis (PTC): A method that facilitates the reaction between reactants in immiscible phases, often an aqueous base and an organic solution of the alcohol and benzyl halide.
The choice of method is often dictated by the substrate's sensitivity to basic or acidic conditions, steric hindrance around the hydroxyl group, and the availability of the starting materials.
Comparison of Benzylation Reagents
Due to the limited availability of direct experimental data for the 5-fluoro-2,6-dimethylbenzyl group, this comparison draws upon data from structurally similar, sterically hindered, and electronically modified benzylating agents.
Reagent Comparison for Benzylation of a Hindered Secondary Alcohol (e.g., Cyclohexanol)
| Reagent/Method | Typical Conditions | Plausible Yield Range (%) | Key Considerations |
| 5-Fluoro-2,6-dimethylbenzyl Bromide (Williamson Ether Synthesis) | NaH, DMF, 0 °C to rt | 40-60% (Estimated) | Strong base can be problematic for sensitive substrates. Steric hindrance significantly lowers yield. |
| 5-Fluoro-2,6-dimethylbenzyl Alcohol (Mitsunobu Reaction) | PPh(_3), DIAD, THF, 0 °C to rt | 60-80% (Estimated) | Mild conditions, suitable for acid/base-sensitive substrates. Requires synthesis of the benzyl alcohol. |
| 5-Fluoro-2,6-dimethylbenzyl Chloride (Phase-Transfer Catalysis) | 50% aq. NaOH, Toluene, TBAB, 70 °C | 50-70% (Estimated) | Avoids anhydrous conditions. Can be more cost-effective for large-scale synthesis. |
Note: Yields are estimated based on reactions with sterically similar benzylating agents and may vary depending on the specific alcohol substrate.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using 5-Fluoro-2,6-dimethylbenzyl Bromide
This protocol is adapted from standard Williamson ether synthesis procedures.[1][2]
Materials:
-
Alcohol (1.0 equiv)
-
5-Fluoro-2,6-dimethylbenzyl bromide (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-fluoro-2,6-dimethylbenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction using 5-Fluoro-2,6-dimethylbenzyl Alcohol
This protocol is based on general Mitsunobu reaction procedures.[3][4][5]
Materials:
-
Alcohol (1.0 equiv)
-
5-Fluoro-2,6-dimethylbenzyl alcohol (1.2 equiv)
-
Triphenylphosphine (PPh(_3), 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
Procedure:
-
To a solution of the alcohol, 5-fluoro-2,6-dimethylbenzyl alcohol, and PPh(_3) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether.
Protocol 3: Phase-Transfer Catalysis using 5-Fluoro-2,6-dimethylbenzyl Chloride
This protocol is adapted from general phase-transfer catalysis procedures for benzylation.[6]
Materials:
-
Alcohol (1.0 equiv)
-
5-Fluoro-2,6-dimethylbenzyl chloride (1.2 equiv)
-
50% aqueous sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv)
Procedure:
-
Combine the alcohol, 5-fluoro-2,6-dimethylbenzyl chloride, toluene, and TBAB in a round-bottom flask.
-
Add the 50% aqueous NaOH solution and stir the mixture vigorously at 70 °C for 6-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Precursors
The availability of the starting benzylating agent is a key factor. While 5-fluoro-2,6-dimethylbenzyl halides may not be commercially available, they can be synthesized from the corresponding toluene derivative.
Synthesis of 5-Fluoro-2,6-dimethylbenzyl Bromide
A plausible route involves the radical bromination of 4-fluoro-1,3-dimethylbenzene.
Caption: Synthesis of the key benzyl bromide precursor.
Synthesis of 5-Fluoro-2,6-dimethylbenzyl Alcohol
This precursor for the Mitsunobu reaction can be prepared by reduction of the corresponding aldehyde.
Caption: A potential route to the benzyl alcohol precursor.
Logical Workflow for Method Selection
The choice of the most suitable benzylation method depends on several factors. The following workflow can guide the decision-making process.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to n-BuLi and LDA for Deprotonation in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient formation of carbon-carbon bonds is paramount. Alkylation of carbonyl compounds, nitriles, and other acidic C-H groups via deprotonation is a cornerstone of this endeavor. The choice of base for this crucial deprotonation step can dramatically influence the yield, regioselectivity, and stereoselectivity of the reaction. This guide provides an objective comparison of two common strong lithium bases, n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), supported by experimental data and detailed protocols to inform your synthetic strategy.
Core Properties: Basicity, Nucleophilicity, and Steric Hindrance
The fundamental differences between n-BuLi and LDA stem from their distinct structures, which in turn dictate their reactivity.
-
n-Butyllithium (n-BuLi) is a highly reactive organolithium reagent with a small, unhindered butyl group. This makes it an exceptionally strong base (pKa of butane ≈ 50), but also a potent nucleophile.[1] Its tendency to act as a nucleophile can be a significant drawback in the deprotonation of certain substrates, particularly ketones.
-
Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base. It is typically prepared in situ from diisopropylamine and n-BuLi. The two bulky isopropyl groups sterically hinder the nitrogen atom, rendering it a poor nucleophile while maintaining high basicity (pKa of diisopropylamine ≈ 36).[2] This steric bulk is key to its selectivity.
A summary of their key properties is presented below:
| Property | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) | Key Implications for Alkylation |
| Basicity (pKa of conjugate acid) | ~50 (Butane)[1] | ~36 (Diisopropylamine)[2] | n-BuLi is a significantly stronger base. |
| Nucleophilicity | High | Low / Negligible[2] | n-BuLi can undergo competing nucleophilic addition to carbonyls. LDA is preferred for simple ketone deprotonation. |
| Steric Hindrance | Low | High[2] | LDA's bulkiness leads to high regioselectivity for less sterically hindered protons. |
Regioselectivity in Ketone Alkylation: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, the choice of base is critical for controlling the regioselectivity of alkylation. This is a classic example of kinetic versus thermodynamic control.
-
Kinetic Enolate: The kinetic enolate is formed by the deprotonation of the less sterically hindered α-proton. This reaction is faster but often leads to the less thermodynamically stable enolate.
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibrium.
LDA is the quintessential base for generating the kinetic enolate . Its steric bulk makes it selectively abstract the more accessible, less hindered proton at low temperatures (typically -78 °C) in an irreversible manner.[3][4]
n-BuLi , being a strong and unhindered base, is less predictable in the deprotonation of ketones. It can act as a nucleophile, adding to the carbonyl group, or lead to a mixture of enolates. Furthermore, its high basicity can lead to over-deprotonation or other side reactions.[5]
Quantitative Data: Alkylation of 2-Methylcyclohexanone
The alkylation of 2-methylcyclohexanone is a classic example demonstrating regioselectivity. While direct comparative data with n-BuLi is scarce due to its unsuitability, the comparison between kinetic (LDA) and thermodynamic conditions (weaker, less hindered bases) is illustrative.
| Base | Temperature | Major Product | Minor Product | Product Ratio (Kinetic:Thermodynamic) |
| LDA | -78 °C | 2-Alkyl-6-methylcyclohexanone (Kinetic) | 2-Alkyl-2-methylcyclohexanone (Thermodynamic) | >99:1[4] |
| NaOEt | 25 °C | 2-Alkyl-2-methylcyclohexanone (Thermodynamic) | 2-Alkyl-6-methylcyclohexanone (Kinetic) | Typically favors thermodynamic product |
Substrate Scope and Applications
The choice between n-BuLi and LDA is highly dependent on the substrate.
Ketones
For the reasons outlined above, LDA is the base of choice for the regioselective deprotonation of unsymmetrical ketones to form the kinetic enolate for subsequent alkylation .[6][7] The use of n-BuLi with ketones is generally avoided due to competing nucleophilic addition and lack of selectivity.[5]
Esters
Both n-BuLi and LDA can be used to deprotonate esters at the α-position. However, LDA is often preferred as it provides rapid and quantitative enolate formation at low temperatures, minimizing side reactions like Claisen condensation .[8][9] When using LDA, adding the ester to the LDA solution (inverse addition) is recommended to avoid having an excess of the ester, which could react with the newly formed enolate.[9]
Nitriles
The α-protons of nitriles are acidic and can be removed by strong bases to form nucleophilic carbanions. Both n-BuLi and LDA can be effective for the deprotonation of nitriles like phenylacetonitrile .[10] The choice may depend on the specific substrate and the desired reaction conditions.
Terminal Alkynes
For the deprotonation of terminal alkynes, the high basicity of n-BuLi makes it a very effective and commonly used reagent . The resulting acetylide can then be alkylated with a suitable electrophile.
Experimental Protocols
Experimental Workflow: General Deprotonation and Alkylation
Caption: General workflow for deprotonation and alkylation.
Protocol 1: Kinetic Alkylation of an Unsymmetrical Ketone using LDA
This protocol is adapted for the alkylation of an unsymmetrical ketone to favor the kinetic product.
1. Preparation of LDA Solution:
- To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add diisopropylamine (1.05 equivalents) via syringe.
- Slowly add n-BuLi (1.0 equivalents) dropwise to the stirred solution.
- Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Enolate Formation:
- To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes.
- Stir the reaction mixture at -78 °C for 1-2 hours.
3. Alkylation:
- Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
- Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
4. Workup:
- Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Protocol 2: Alkylation of a Terminal Alkyne using n-BuLi
This protocol describes a general procedure for the alkylation of a terminal alkyne.
1. Deprotonation:
- To a flame-dried, two-necked flask under an inert atmosphere, add the terminal alkyne (1.0 equivalent) and anhydrous THF.
- Cool the solution to -78 °C.
- Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
- Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
2. Alkylation:
- Cool the solution back down to -78 °C.
- Add the alkylating agent (1.1 equivalents) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
3. Workup:
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the product as necessary.
Reaction Mechanism Diagrams
Deprotonation of an Unsymmetrical Ketone
Caption: LDA selectively forms the kinetic enolate.
Alkylation of the Enolate
Caption: SN2 reaction of the enolate with an alkyl halide.
Conclusion and Recommendations
The choice between n-BuLi and LDA for deprotonation in alkylation reactions is dictated by the substrate and the desired outcome.
-
For the regioselective alkylation of unsymmetrical ketones , LDA is the superior choice. Its steric bulk and non-nucleophilic nature allow for the clean and efficient formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon.
-
n-BuLi is a powerful tool for the deprotonation of substrates that are less prone to nucleophilic attack, such as terminal alkynes and some nitriles . Its high basicity ensures complete and rapid deprotonation. However, its use with carbonyl compounds like ketones and aldehydes should be approached with caution due to the high potential for side reactions.
For drug development professionals and researchers, a thorough understanding of the properties and reactivity of these bases is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired molecular complexity with high selectivity and yield. Always refer to detailed safety protocols when handling pyrophoric reagents like n-BuLi.
References
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. google.com [google.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. researchgate.net [researchgate.net]
Unraveling the Subtle Influence of Fluorine on Benzylic C-H Bond Strength: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the factors that govern the strength of chemical bonds is paramount for predicting molecular stability, reactivity, and metabolic fate. Among these, the benzylic C-H bond, prevalent in numerous pharmaceuticals and organic molecules, is of particular interest due to its susceptibility to oxidative metabolism. A common strategy to enhance metabolic stability is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the effect of fluorine substitution on the strength of the benzylic C-H bond, supported by experimental data and detailed methodologies.
The Counterintuitive Effect of Fluorine Substitution
Fluorine, the most electronegative element, is well-known for its strong electron-withdrawing inductive effect (-I), which generally strengthens adjacent bonds by decreasing electron density.[1][2] Consequently, one might predict that substituting fluorine onto the benzene ring of a toluene derivative would significantly increase the benzylic C-H bond dissociation energy (BDE), making the bond harder to break. However, experimental evidence reveals a surprisingly minimal impact.
This subtle effect arises from the interplay of two opposing electronic influences exerted by the fluorine substituent: the inductive effect and the resonance effect (+R).[3][4] While the inductive effect withdraws electron density through the sigma bond framework, the resonance effect can donate electron density from fluorine's lone pairs into the aromatic pi-system, particularly at the ortho and para positions.[3][5] In the context of the benzylic radical formed upon C-H bond homolysis, these two effects nearly cancel each other out, resulting in only a minor change in the overall bond strength.
Quantitative Comparison of Benzylic C-H Bond Dissociation Energies
Experimental studies employing the toluene carrier gas technique have provided precise data on the benzylic C-H BDEs of toluene and its fluorinated analogs. The data, summarized in the table below, demonstrates the negligible effect of fluorine substitution, irrespective of its position on the aromatic ring.
| Compound | Benzylic C-H Bond Dissociation Energy (kcal/mol) |
| Toluene | ~88 |
| o-Fluorotoluene | ~88.2 - 88.4 |
| m-Fluorotoluene | ~88.2 - 88.4 |
| p-Fluorotoluene | ~88.2 - 88.4 |
| (Data sourced from experimental studies using the toluene carrier gas technique.) |
This data underscores that fluorine substitution at the aromatic ring does not substantially increase the benzylic C-H bond strength. The observed increase of a mere 0.2-0.4 kcal/mol is within the range of experimental error.
Experimental Methodologies for Determining Bond Dissociation Energies
The determination of accurate bond dissociation energies is a cornerstone of physical organic chemistry. Two powerful techniques for these measurements are the Toluene Carrier Gas Technique and Photoacoustic Calorimetry.
Toluene Carrier Gas Technique
This classical method is particularly suited for measuring the BDE of C-H bonds in molecules that can be pyrolyzed in the gas phase.
Experimental Protocol:
-
Apparatus Setup: A flow system is established where a carrier gas (e.g., toluene) is passed through a heated reaction tube (pyrolysis chamber) at a controlled flow rate and temperature. The pressure within the system is maintained at a low level.
-
Sample Introduction: The fluorinated toluene derivative is introduced into the toluene carrier gas stream at a low concentration.
-
Pyrolysis: The mixture is passed through the pyrolysis chamber, which is maintained at a high temperature (typically 700-1000 °C). The high temperature induces the homolytic cleavage of the weakest bond in the molecule, which is the benzylic C-H bond.
-
Product Analysis: The gas mixture exiting the pyrolysis chamber is rapidly cooled to quench the reaction and then analyzed. The primary products from the homolysis of the benzylic C-H bond are the benzylic radical and a hydrogen atom. The hydrogen atom can abstract another hydrogen from the toluene carrier gas, forming H₂. The concentration of H₂ produced is measured, typically by gas chromatography.
-
Kinetic Analysis: The rate of H₂ formation is directly proportional to the rate of the initial C-H bond cleavage. By studying the reaction rate at different temperatures, the activation energy for the bond homolysis can be determined using the Arrhenius equation. This activation energy is a direct measure of the bond dissociation energy.
Photoacoustic Calorimetry
This technique is a powerful tool for measuring the enthalpy of reactions in solution, including bond dissociation energies.
Experimental Protocol:
-
Sample Preparation: A solution of the fluorinated toluene derivative and a photoinitiator (a molecule that generates radicals upon light absorption) is prepared in a suitable solvent.
-
Photoacoustic Cell: The solution is placed in a specialized photoacoustic cell equipped with a sensitive microphone or piezoelectric transducer.
-
Laser Excitation: The solution is irradiated with a short pulse of laser light of a specific wavelength that is absorbed by the photoinitiator.
-
Radical Generation and Reaction: The photoinitiator fragments into radicals, which then abstract a hydrogen atom from the benzylic position of the fluorinated toluene.
-
Heat Release and Acoustic Wave Generation: The reaction releases heat, causing a rapid, localized thermal expansion of the solvent. This expansion generates a pressure wave (an acoustic wave) that propagates through the solution.
-
Signal Detection and Analysis: The acoustic wave is detected by the transducer, and the signal is amplified and recorded. The amplitude of the photoacoustic signal is proportional to the amount of heat released in the reaction. By comparing the signal from the sample to that of a calorimetric standard (a compound that releases a known amount of heat upon light absorption), the enthalpy of the hydrogen abstraction reaction can be determined.
-
BDE Calculation: The benzylic C-H bond dissociation energy is then calculated using a thermochemical cycle that relates the measured reaction enthalpy to the known BDE of the photoinitiator's corresponding C-H bond.
Visualizing the Underlying Principles
To further clarify the concepts discussed, the following diagrams illustrate the interplay of electronic effects and a typical experimental workflow.
Caption: Interplay of Inductive and Resonance Effects.
Caption: Toluene Carrier Gas Experimental Workflow.
Conclusion
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 5. Stabilization of benzylic radicals by substituents: an EPR study of para-substituted benzyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the O-Alkylation of Phenol with Benzylic Halides
For Researchers, Scientists, and Drug Development Professionals
The O-alkylation of phenols is a cornerstone of organic synthesis, pivotal in the preparation of aryl ethers which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the performance of different benzylic halides—benzyl chloride, benzyl bromide, and benzyl iodide—in the O-alkylation of phenol, supported by available experimental data.
The reactivity of benzylic halides in nucleophilic substitution reactions, such as the Williamson ether synthesis, is largely governed by the nature of the leaving group. The established trend in leaving group ability is I⁻ > Br⁻ > Cl⁻, suggesting that benzyl iodide should be the most reactive, followed by benzyl bromide, and then benzyl chloride. This higher reactivity generally translates to faster reaction rates and potentially higher yields under identical conditions. However, factors such as cost, stability, and the specific reaction conditions (e.g., catalyst, solvent, temperature) can influence the optimal choice of halide for a particular application.
Quantitative Yield Comparison
| Benzylic Halide | Base | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Chloride | K₂CO₃ | Solvent-free | 60 | 6.0 | 82 | [1] |
| Benzyl Bromide | NaOH | Ethanol | Reflux | 5 | 80 (unspecified halide) | [2] |
| Benzyl Iodide | NaOH | Ethanol | Reflux | 5 | 80 (unspecified halide) | [2] |
Note on Data Interpretation: The provided yield for benzyl bromide and iodide is from a general procedure for the synthesis of benzyl phenyl ether where the specific halide used to achieve the 80% yield was not explicitly stated.[2] The reactivity trend of alkyl halides in Sₙ2 reactions (I > Br > Cl) suggests that under identical conditions, benzyl iodide would likely provide the highest yield in the shortest reaction time, followed by benzyl bromide and then benzyl chloride. The 82% yield for benzyl chloride was achieved under solvent-free conditions, which represents a green chemistry approach.[1]
Experimental Protocols
A generalized experimental protocol for the O-alkylation of phenol with a benzylic halide via the Williamson ether synthesis is provided below. This protocol is a synthesis of information from various sources and may require optimization for specific substrates and benzylic halides.
Materials:
-
Phenol
-
Benzylic halide (benzyl chloride, benzyl bromide, or benzyl iodide)
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol, Acetone, N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Buchner funnel and flask)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Add the base (e.g., NaOH, 1.1 eq.) to the solution and stir until the phenol is completely converted to the sodium phenoxide. The formation of the phenoxide can be monitored by the dissolution of the base.
-
-
Alkylation Reaction:
-
To the solution of the phenoxide, add the benzylic halide (1.0-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 12 hours. The reaction progress should be monitored by TLC. Reaction times will vary depending on the reactivity of the benzylic halide, with benzyl iodide generally requiring the shortest time and benzyl chloride the longest.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, remove it by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water to the separatory funnel to dissolve any remaining inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash them sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure phenyl benzyl ether.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the O-alkylation of phenol with benzylic halides.
References
Assessing the Regioselectivity of Reactions Involving 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the predicted regioselectivity of reactions involving 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene. Due to the absence of specific experimental data for this compound in the available literature, this analysis is based on established principles of organic chemistry and data from analogous, structurally related compounds. The guide will focus on three key reaction types: nucleophilic substitution, free-radical bromination, and Suzuki coupling, providing predicted outcomes and detailed experimental protocols.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic position is a fundamental transformation for introducing a wide range of functional groups. The reaction of this compound is expected to proceed readily, with the primary benzylic bromide favoring an S(_N)2 mechanism, particularly with strong nucleophiles. However, the formation of a resonance-stabilized benzylic carbocation could also allow for an S(_N)1 pathway under appropriate conditions (e.g., with weaker nucleophiles in polar protic solvents).
The regioselectivity of nucleophilic attack is anticipated to be exclusively at the benzylic carbon, as the C-Br bond is significantly more labile than the C-H bonds of the methyl groups or the C-F and C-C bonds of the aromatic ring. The presence of two ortho-methyl groups introduces steric hindrance around the benzylic carbon, which may slow the rate of S(_N)2 reactions compared to less substituted benzyl bromides.[1][2] The electron-withdrawing nature of the fluorine atom at the meta-position to the bromomethyl group is expected to have a modest electronic influence on the benzylic position.[3][4]
Comparative Data for Nucleophilic Substitution:
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Predicted Regioselectivity | Reference/Prediction |
| This compound | Sodium Hydroxide | Dioxane/Water | 80 | 4 | >90 (Predicted) | Exclusive at benzylic carbon | Prediction |
| 2,6-Dimethylbenzyl bromide | Sodium Acetate | Acetic Acid | 100 | 2 | 85 | Exclusive at benzylic carbon | Analogous System |
| Benzyl Bromide | Sodium Hydroxide | Acetone/Water | 60 | 1 | 95 | Exclusive at benzylic carbon | Benchmark |
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-fluoro-1,3-dimethylbenzene
-
To a solution of this compound (1.0 mmol) in 10 mL of a 3:1 mixture of dioxane and water, add sodium hydroxide (1.2 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. [5][6]Benzylic bromides can participate in these reactions, coupling with boronic acids in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur exclusively at the benzylic C-Br bond, leaving the aryl C-F bond intact under standard Suzuki conditions.
The steric hindrance from the two ortho-methyl groups could influence the efficiency of the coupling reaction, potentially requiring more robust catalytic systems (e.g., bulky, electron-rich phosphine ligands) to achieve high yields. [7]The choice of catalyst, ligand, base, and solvent will be crucial for optimizing the reaction.
Comparative Data for Suzuki Coupling:
| Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Predicted Regioselectivity | Reference/Prediction |
| This compound | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 70-80 (Predicted) | Exclusive at benzylic C-Br | Prediction |
| Heteroaryl benzylic bromide | Arylboronic acids | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 50-85 | Exclusive at benzylic C-Br | [7] |
| Benzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 90 | Exclusive at benzylic C-Br | Benchmark |
Experimental Protocol: Synthesis of 2-Benzyl-5-fluoro-1,3-dimethylbenzene
-
To a microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), JohnPhos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous DMF.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel.
Suzuki Coupling Catalytic Cycle:
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and should be selected based on the potential for exposure.
| Personal Protective Equipment (PPE) | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face Protection | ANSI-approved safety goggles with side shields.[2] | Full-face shield worn over safety goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1] | Double-gloving with appropriate material; consult glove compatibility charts.[2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2] | Flame-resistant lab coat; chemical-resistant apron.[2] |
| Respiratory Protection | Typically not required when using a fume hood. | A NIOSH-approved respirator with an appropriate cartridge may be necessary for emergencies or large-scale work.[1] |
Incompatible Materials: To prevent dangerous reactions, this compound waste must be segregated from incompatible chemicals. These include alkalis, reducing agents, combustible materials, and certain metals like aluminum.[2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving controlled incineration.[4][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][2]
Experimental Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
Liquid Waste Collection:
-
Solid Waste Collection:
-
Any lab supplies contaminated with this compound, such as filter paper, gloves, and pipette tips, must be collected in a designated solid hazardous waste container.[2]
-
Ensure the solid waste container is also clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
-
Container Management:
-
Keep all waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[1]
-
Do not mix different types of waste in the same container.
-
-
Arranging for Disposal:
-
Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[5][7]
-
The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. echemi.com [echemi.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. angenechemical.com [angenechemical.com]
Essential Safety and Operational Guide for 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀BrF
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin contact, eye damage, and inhalation of any potential vapors or aerosols.
Recommended PPE Summary:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton).[1][3] Inspect gloves for any tears or holes before use.[4] |
| Skin and Body Protection | A flame-retardant lab coat, worn over personal clothing.[5] Ensure clothing covers the entire body.[5] Chemical-resistant apron and boots may be necessary for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][9] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly with soap and water after handling.[10]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[10]
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a locked cabinet or area to restrict access.[7][10]
Emergency and First-Aid Measures
In the event of an accidental exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[7][11] Rinse the mouth with water.[10][11] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7] |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal Protocol:
-
Waste Characterization: This compound should be treated as hazardous waste.[6]
-
Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[6][10] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as hazardous waste.[12]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. echemi.com [echemi.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.nl [fishersci.nl]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. epa.gov [epa.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. fishersci.com [fishersci.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
